Methyl 3,5-dichloro-4-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dichloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOOQFHBGTLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186991 | |
| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-59-5 | |
| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Methyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3,5-dichloro-4-hydroxybenzoate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and structured data presentation for ease of comparison and reference.
Structural Overview
This compound possesses a substituted benzene ring, a key structural feature that dictates its spectroscopic characteristics. The presence of a hydroxyl group, a methyl ester, and two chlorine atoms on the aromatic ring leads to a unique and interpretable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.96 | Singlet | 2H | Aromatic Protons (H-2, H-6) |
| 6.18 | Singlet | 1H | Hydroxyl Proton (-OH) |
| 3.89 | Singlet | 3H | Methyl Protons (-OCH₃) |
Data obtained in CDCl₃ solvent.
Interpretation:
-
The two aromatic protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They appear as a singlet at 7.96 ppm, shifted downfield due to the deshielding effect of the adjacent electronegative chlorine atoms and the carbonyl group.
-
The hydroxyl proton appears as a broad singlet at 6.18 ppm. The chemical shift of this proton can vary depending on concentration and solvent due to hydrogen bonding.
-
The three protons of the methyl ester group are equivalent and appear as a sharp singlet at 3.89 ppm.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 165.5 (approx.) | Carbonyl Carbon (C=O) |
| 148.0 (approx.) | Aromatic Carbon (C-4, attached to -OH) |
| 129.0 (approx.) | Aromatic Carbons (C-2, C-6) |
| 125.0 (approx.) | Aromatic Carbons (C-3, C-5, attached to -Cl) |
| 122.0 (approx.) | Aromatic Carbon (C-1) |
| 52.5 (approx.) | Methyl Carbon (-OCH₃) |
Predicted data based on typical chemical shifts for similar structures; experimental data is available in DMSO-d₆.
Interpretation:
-
The carbonyl carbon of the ester group is expected to be the most downfield-shifted signal.
-
The aromatic carbons show distinct signals based on their substituents. The carbon attached to the hydroxyl group (C-4) is significantly deshielded. The carbons bearing chlorine atoms (C-3 and C-5) and the protons (C-2 and C-6) will have characteristic chemical shifts. The ipso-carbon (C-1) attached to the ester group will also have a distinct resonance.
-
The methyl carbon of the ester group will appear at the most upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3100-3000 | Weak to Medium | Aromatic C-H stretch |
| ~1720-1700 | Strong | C=O stretch (ester) |
| ~1600 & ~1470 | Medium | Aromatic C=C stretch |
| ~1300-1200 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
Interpretation:
-
A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding.
-
The strong absorption peak around 1720-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester functional group.
-
Absorptions in the 1600-1470 cm⁻¹ region are typical for aromatic C=C bond stretching vibrations.
-
A strong band in the 1300-1200 cm⁻¹ range corresponds to the C-O stretching of the ester group.
-
The presence of chlorine atoms is indicated by strong absorptions in the fingerprint region, typically between 800 and 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
| m/z | Proposed Fragment Ion |
| 220 | [M]⁺ (Molecular Ion) |
| 191 | [M - CHO]⁺ or [M - C₂H₅]⁺ |
| 189 | [M - OCH₃]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 220, corresponding to the molecular weight of this compound (C₈H₆Cl₂O₃). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).
-
The peak at m/z 189 likely corresponds to the loss of a methoxy radical (•OCH₃) from the molecular ion.
-
The peak at m/z 191 could arise from the loss of a formyl radical (•CHO) or an ethyl radical (•C₂H₅), though the former is more plausible from the ester group. The presence of the M+2 peak for this fragment further supports the presence of two chlorine atoms.
Experimental Protocols
Standard procedures for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy
A sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS). The sample is introduced into the ion source where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow and Data Integration
The interpretation of spectroscopic data is a synergistic process where information from different techniques is combined to confirm the structure of the analyte.
Caption: Workflow for Spectroscopic Data Interpretation.
This diagram illustrates the logical progression from acquiring raw spectroscopic data through individual analysis to the final integrated interpretation for structural elucidation. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined analysis leads to a confident structural assignment.
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dichloro-4-hydroxybenzoate is a halogenated derivative of methylparaben, a compound widely utilized as a preservative in the pharmaceutical, cosmetic, and food industries. The introduction of chlorine atoms onto the benzene ring is anticipated to modify its physicochemical properties, which in turn can influence its biological activity, including its efficacy as an antimicrobial agent and its toxicological profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological interactions.
Physicochemical Properties
The structural and physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various environments, including biological systems.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3337-59-5[1] |
| Molecular Formula | C₈H₆Cl₂O₃[1] |
| Synonyms | Benzoic acid, 3,5-dichloro-4-hydroxy-, methyl ester; Methyl 4-hydroxy-3,5-dichlorobenzoate |
| Property | Value |
| Molecular Weight | 221.04 g/mol |
| Melting Point | 122-125 °C |
| Boiling Point | 302.7 °C at 760 mmHg |
| Density | 1.5 g/cm³ |
| logP (Predicted) | 2.8 |
| pKa (Predicted) | Similar to other chlorinated phenols, the pKa is expected to be lower than that of phenol (approx. 9.9) due to the electron-withdrawing effect of the chlorine atoms. |
| Appearance | Colorless solid[1] |
Solubility Profile
| Solvent | Solubility |
| Water | Slightly soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ether | Soluble |
| Dichloromethane | Soluble[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Melting Point Determination (Thiele Tube Method)
The melting point of a solid is a measure of its purity and can be determined using a Thiele tube.
-
Apparatus: Thiele tube, thermometer, capillary tubes, rubber band, heating source (Bunsen burner or hot plate), and mineral oil.
-
Procedure:
-
Finely powder a small amount of the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with mineral oil to a level just above the side-arm.
-
Insert the thermometer and attached capillary tube into the Thiele tube, immersing the bulb and sample in the oil.
-
Gently heat the side-arm of the Thiele tube with a small flame or on a hot plate.
-
Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal disappears (the end of melting). This range is the melting point.
-
Boiling Point Determination (Micro-scale Method)
For high-boiling-point liquids, a micro-scale method can be employed to minimize the amount of substance required.
-
Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating block or oil bath.
-
Procedure:
-
Place a small amount of the liquid (a few drops) into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer.
-
Heat the apparatus in a heating block or oil bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat source.
-
The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.
-
Solubility Determination
A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a compound.
-
Apparatus: Small test tubes, vortex mixer, and a selection of solvents.
-
Procedure:
-
Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a series of test tubes.
-
To each tube, add a small volume of a different solvent (e.g., 1 mL).
-
Vortex each tube for a set period (e.g., 1 minute).
-
Visually inspect the tubes for the presence of undissolved solid.
-
If the solid dissolves, it is classified as soluble. If it remains undissolved, it is classified as insoluble. For intermediate cases, it can be classified as slightly or sparingly soluble.
-
pKa Determination (UV-Vis Spectrophotometry)
The acid dissociation constant (pKa) of a phenolic compound can be determined by measuring the change in its UV-Vis absorbance at different pH values.
-
Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, buffer solutions covering a range of pH values.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of solutions by diluting the stock solution into buffer solutions of known pH.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the compound.
-
Plot the absorbance at a chosen wavelength against the pH.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.
-
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Apparatus: Separatory funnel, n-octanol, water (or buffer), analytical balance, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Prepare a stock solution of the compound in the water-saturated n-octanol.
-
Add a known volume of this stock solution to a separatory funnel containing a known volume of the n-octanol-saturated water.
-
Shake the funnel for a set period to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
-
Potential Biological Interactions and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its structural similarity to other phenolic compounds and parabens suggests potential mechanisms of action, particularly in the context of its antimicrobial properties.
Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including:
-
Disruption of Cell Membranes: The lipophilic nature of the benzene ring allows these compounds to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Enzymes: The hydroxyl group and the overall electronic structure of the molecule can enable it to interact with and inhibit the activity of essential bacterial enzymes, such as those involved in energy metabolism or cell wall synthesis.
-
Interference with DNA and RNA Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of nucleic acids, thereby inhibiting bacterial growth and replication.
Based on these general mechanisms, a hypothetical workflow for the antimicrobial action of this compound can be proposed.
Hypothetical workflow of the antimicrobial action of this compound.
Synthesis Workflow
This compound can be synthesized from 4-hydroxybenzoic acid through a chlorination reaction. A general workflow for this synthesis is outlined below.[1]
General synthesis workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. While specific data on its interaction with biological signaling pathways are limited, its structural characteristics suggest potential antimicrobial mechanisms that warrant further investigation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in the further study and application of this compound.
References
In-depth Technical Guide on the Biological Activity of Methyl 3,5-dichloro-4-hydroxybenzoate
Preface for Researchers, Scientists, and Drug Development Professionals
This document addresses the biological activity of Methyl 3,5-dichloro-4-hydroxybenzoate. A comprehensive review of available scientific literature and chemical databases indicates a significant scarcity of specific research focused on the biological activities of this particular compound. While general statements regarding potential antimicrobial and anti-inflammatory properties are found on some chemical supplier websites, these are not substantiated by peer-reviewed experimental data.
Consequently, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested. The information that is available is primarily limited to its chemical properties and classification. This guide will summarize the existing information and, for contextual purposes, briefly discuss the activities of structurally related compounds, while clearly noting that these activities are not directly attributable to this compound.
Chemical and Physical Properties
This compound is a chlorinated derivative of methylparaben. Its fundamental properties are listed below.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₃ | [1] |
| Molecular Weight | 221.03 g/mol | [1] |
| CAS Number | 3337-59-5 | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | This compound | [1] |
Overview of Biological Activity
Context from Structurally Related Compounds
To provide some context, the biological activities of structurally similar compounds, such as methylparaben (Methyl 4-hydroxybenzoate), are well-documented. It is crucial to emphasize that the addition of two chlorine atoms to the benzene ring, as in this compound, would significantly alter the molecule's electronic and steric properties, and thus its biological activity cannot be directly inferred.
Methylparaben (Methyl 4-hydroxybenzoate)
Methylparaben is widely used as an antifungal and antimicrobial preservative in cosmetics, food, and pharmaceutical products[4][5][6]. Its mechanism of action is thought to be linked to the disruption of mitochondrial function[7]. It is effective against a broad spectrum of yeasts and molds and, to a lesser extent, bacteria. The antimicrobial activity of parabens generally increases with the length of the alkyl chain, but their water solubility decreases[8][9].
3,5-Dichloro-4-hydroxybenzoic acid
The parent acid, 3,5-Dichloro-4-hydroxybenzoic acid, also has limited specific biological activity data in public databases, though it is noted as a transformation product of the pesticide Tolclofos-methyl[10].
Experimental Protocols and Data
Due to the absence of published research on the biological screening of this compound, no experimental protocols or quantitative data (e.g., IC₅₀, MIC) can be provided.
Signaling Pathways and Visualizations
Similarly, without experimental evidence of its mechanism of action, no signaling pathways can be described or visualized for this compound.
To illustrate a general experimental workflow for biological activity screening, a conceptual diagram is provided below. This represents a typical process that could be applied to screen a compound like this compound in future studies.
References
- 1. This compound | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3337-59-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. methyl paraben, 99-76-3 [thegoodscentscompany.com]
- 6. Methylparaben - Wikipedia [en.wikipedia.org]
- 7. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dichloro-4-hydroxybenzoate is a chlorinated derivative of methylparaben. The introduction of chlorine atoms to the benzene ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and target binding affinity. While specific biological functions of this compound have not been extensively studied, its structural similarity to well-characterized parabens suggests it may share certain biological activities, particularly as an antimicrobial agent. This guide will explore the potential mechanisms of action based on this structural relationship.
Hypothesized Mechanisms of Action
Based on the known activities of methylparaben and other parabens, the primary mechanism of action for this compound is likely to be its antimicrobial properties. Additionally, potential interactions with cellular signaling pathways, as observed with some parabens, cannot be ruled out.
Antimicrobial Action
The most well-documented effect of parabens is their ability to inhibit the growth of bacteria and fungi.[1][2][3] This is achieved through a multi-pronged attack on microbial cells:
-
Disruption of Cell Membrane Integrity: Parabens can interfere with the structure and function of the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.[1][3]
-
Inhibition of Essential Enzyme Activity: These compounds can inhibit key microbial enzymes necessary for metabolism and survival.[1][2]
-
Interference with Nucleic Acid Synthesis: Evidence suggests that parabens can inhibit the synthesis of DNA and RNA, thereby preventing microbial replication.[2]
The addition of chlorine atoms in this compound would likely enhance its lipophilicity, which could, in turn, improve its ability to penetrate microbial cell membranes and exert its antimicrobial effects.
Potential Interaction with Cellular Signaling Pathways
Some studies on methylparaben have indicated effects on mammalian cellular processes, which may or may not be relevant for its chlorinated analog.
-
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Activation: Methylparaben has been shown to activate TRPA1 channels, which are involved in pain sensation.[4] This activation could be a potential off-target effect of this compound.
-
Modulation of Intracellular Calcium and Histamine Release: In rat peritoneal mast cells, methylparaben has been observed to increase intracellular calcium concentration, although its effect on histamine release is more complex.
It is important to emphasize that these are potential mechanisms, and dedicated studies are required to confirm if this compound exhibits similar activities.
Quantitative Data from Analog Studies
The following tables summarize quantitative data from studies on related compounds. This data is provided to give a contextual understanding of the potential potency and effects.
Table 1: Antimicrobial Activity of Parabens
| Compound | Organism | Activity | Concentration/Value | Reference |
| Methylparaben | Gram-positive bacteria | Antimicrobial | - | [3] |
| Methylparaben | Gram-negative bacteria | Superior activity | - | [3] |
| Methylparaben | Yeasts and Molds | Antimicrobial | - | [3] |
| Propylparaben | Fungi | Enhanced effectiveness | - | [3] |
Table 2: Toxicological Data for 3,5-dichloro-4-hydroxybenzoic acid
| Species | Dose/Duration | Toxic Effect | Reference |
| Mouse | 650 mg/kg | Behavioral - altered sleep time | [5] |
Experimental Protocols
The following are example experimental protocols adapted from studies on methylparaben. These methodologies could be applied to investigate the mechanism of action of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Preparation of Compound Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Intracellular Calcium Measurement in Cultured Cells
This protocol is used to assess the effect of a compound on intracellular calcium levels using a fluorescent indicator.
-
Cell Culture: A suitable cell line (e.g., HEK293 cells or primary neurons) is cultured on glass coverslips.
-
Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.
-
Baseline Fluorescence Measurement: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope. Baseline fluorescence is recorded.
-
Compound Application: A solution containing this compound is perfused over the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the changes in fluorescence intensity of the indicator dye.
-
Data Analysis: The change in fluorescence is used to calculate the relative change in intracellular calcium concentration.
Visualizations
The following diagrams illustrate the hypothesized mechanisms and a potential experimental workflow.
Conclusion
While direct experimental evidence is currently lacking, the structural similarity of this compound to methylparaben provides a strong basis for hypothesizing its mechanism of action. It is likely a potent antimicrobial agent that functions by disrupting microbial cell integrity and inhibiting essential cellular processes. The addition of chlorine atoms may enhance these properties. Further research, employing the types of experimental protocols outlined in this guide, is necessary to elucidate the specific molecular targets and signaling pathways affected by this compound. Such studies will be crucial in determining its potential applications in drug development and other scientific fields.
References
- 1. nbinno.com [nbinno.com]
- 2. The Cosmetic Chemist [thecosmeticchemist.com]
- 3. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
- 4. Methyl p-hydroxybenzoate causes pain sensation through activation of TRPA1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dichloro-4-hydroxybenzoic acid | CAS#:3336-41-2 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to Methyl 3,5-dichloro-4-hydroxybenzoate (CAS 3337-59-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dichloro-4-hydroxybenzoate, identified by CAS number 3337-59-5, is a chlorinated derivative of methylparaben. As a member of the paraben family, it is recognized for its antimicrobial properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities. The information herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with a methyl ester group, a hydroxyl group, and two chlorine atoms at positions 3 and 5 relative to the ester.
Table 1: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value |
| CAS Number | 3337-59-5 |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₆Cl₂O₃[1] |
| SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl[1] |
| InChI | InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3[1] |
| InChIKey | UKMOOQFHBGTLAO-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 221.03 g/mol [1] |
| Appearance | White crystalline powder |
| Melting Point | 122-125 °C |
| Boiling Point | Decomposes below boiling point |
| Solubility | Soluble in methanol, ethyl acetate, acetone. Poorly soluble in water. |
| logP | 1.98 at 22 °C (for methylparaben) |
Table 3: Spectral Data
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 7.96 (s, 2H), 6.18 (s, 1H), 3.89 (s, 3H) |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument.[2] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 189, m/z 2nd Highest: 191, m/z 3rd Highest: 220[1] |
| Infrared (IR) | Data available, characteristic peaks for O-H, C=O, C-O, and C-Cl bonds expected.[1] |
Synthesis
A common laboratory-scale synthesis of this compound involves the direct chlorination of a p-hydroxybenzoic acid derivative followed by esterification, or the chlorination of methylparaben.
Experimental Protocol: Synthesis from 4-Hydroxybenzoic Acid
This protocol outlines a general procedure for the synthesis of this compound starting from 4-hydroxybenzoic acid.
Materials:
-
4-hydroxybenzoic acid
-
N-chlorosuccinimide (NCS)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, suspend 4-hydroxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
To this suspension, add N-chlorosuccinimide (2.1 equivalents).
-
Cool the mixture in an ice bath and slowly add titanium tetrachloride (0.7 equivalents) dropwise while stirring.
-
Allow the reaction mixture to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding crushed ice. Continue stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield this compound as a colorless solid.
Biological Activity and Mechanism of Action
Antimicrobial Activity
As a paraben, this compound is expected to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The general mechanism of action for parabens is believed to involve the disruption of microbial cell membrane transport processes or the inhibition of DNA and RNA synthesis. The presence of chlorine atoms on the benzene ring may enhance its lipophilicity and potentially its antimicrobial potency compared to the non-chlorinated parent compound, methylparaben.
Signaling Pathways
Currently, there is a lack of specific studies detailing the interaction of this compound with mammalian cellular signaling pathways. However, some parabens have been investigated for their potential endocrine-disrupting effects. For instance, certain parabens have been shown to interfere with estrogen metabolism by inhibiting 17β-hydroxysteroid dehydrogenases.[3] It is plausible that chlorinated parabens may also interact with various cellular targets, but further research is required to elucidate these specific mechanisms.
Toxicology and Safety
Table 4: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Safety Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
-
Store in a cool, dry place away from incompatible materials.
The chronic toxicity of chlorinated by-products of parabens has been investigated in aquatic organisms. Studies on Ceriodaphnia dubia suggest that chlorination could potentially reduce the aquatic toxicity of the original paraben compounds.[4] However, comprehensive toxicological data for this compound in mammals is limited.
Conclusion
This compound is a halogenated paraben with established antimicrobial properties. Its synthesis is achievable through standard organic chemistry techniques. While its general mechanism of antimicrobial action is understood to be similar to other parabens, its specific interactions with mammalian cellular signaling pathways remain an area for further investigation. The available toxicological data indicates that it should be handled with appropriate safety precautions in a laboratory setting. This guide provides a foundational understanding of this compound to aid in future research and development endeavors.
References
- 1. This compound | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic toxicity of parabens and their chlorinated by-products in Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Phenolic Hydroxyl Group in Methyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the reactivity of the phenolic hydroxyl group in Methyl 3,5-dichloro-4-hydroxybenzoate. This compound serves as a valuable building block in medicinal chemistry and drug development, and understanding the chemical behavior of its phenolic hydroxyl group is crucial for its effective utilization in the synthesis of novel therapeutic agents. This document details the synthesis of the parent molecule, its acidity, and the key reactions of the hydroxyl group, including O-alkylation and O-acylation. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate practical application in a research and development setting.
Introduction
This compound is a substituted phenolic compound with significant potential in pharmaceutical synthesis. Its structure, featuring a methyl ester and two chlorine atoms ortho to a phenolic hydroxyl group, presents a unique combination of steric hindrance and electronic effects that dictate the reactivity of the hydroxyl functionality. The electron-withdrawing nature of the chlorine atoms and the methyl ester group enhances the acidity of the phenolic proton, while the steric bulk of the ortho-substituents influences its nucleophilicity. This guide will delve into these characteristics, providing a detailed analysis of the key reactions involving the phenolic hydroxyl group.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of a 4-hydroxybenzoic acid derivative.
Experimental Protocol: Synthesis from 4-Hydroxybenzoic Acid
A reported synthesis starts from 4-hydroxybenzoic acid, which is chlorinated using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst such as titanium tetrachloride[1].
Materials:
-
4-hydroxybenzoic acid
-
N-chlorosuccinimide (NCS)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
In a round-bottom flask, 4-hydroxybenzoic acid (1.0 equivalent) is mixed with N-chlorosuccinimide (2.1 equivalents) in anhydrous dichloromethane at room temperature.
-
Titanium tetrachloride (0.7 equivalents) is added to the mixture.
-
The reaction mixture is stirred for 5 hours at room temperature.
-
Upon completion, the reaction is quenched by the addition of ice, and stirring is continued for 30 minutes.
-
The mixture is diluted with ethyl acetate.
-
The organic phase is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using dichloromethane as the eluent to yield this compound.
A reported yield for a similar chlorination of a paraben was 65%[1].
Physicochemical Properties and Reactivity
Acidity (pKa)
The acidity of the phenolic hydroxyl group is a critical factor in its reactivity, as it determines the ease of deprotonation to form the more nucleophilic phenoxide ion. The pKa of the parent compound, 3,5-dichloro-4-hydroxybenzoic acid, is a good indicator of the acidity of its methyl ester derivative. The pKa of 3,5-dichloro-4-hydroxybenzoic acid is approximately 3.7. The presence of the two electron-withdrawing chlorine atoms significantly increases the acidity of the phenolic proton compared to phenol (pKa ≈ 10).
Nucleophilicity and Steric Hindrance
While the phenoxide ion is generally a good nucleophile, the two ortho-chloro substituents in this compound introduce significant steric hindrance around the phenolic oxygen. This steric bulk can impede the approach of electrophiles, thereby reducing the rate of reactions at the hydroxyl group.
Key Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can undergo several important reactions, primarily O-alkylation and O-acylation.
O-Alkylation (Etherification)
O-alkylation to form ethers is a fundamental transformation. The Williamson ether synthesis and its variations are commonly employed for this purpose.
The Williamson ether synthesis involves the reaction of the corresponding phenoxide with an alkyl halide. Due to the steric hindrance and reduced nucleophilicity of the phenoxide of this compound, forcing conditions or the use of more reactive alkylating agents may be necessary. Phase-transfer catalysis can be a valuable technique to enhance the rate of this reaction.
Logical Relationship for Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl sulfate | Potassium hydroxide | Water | 40 | 3 | 99 (for the acid) | [2] |
| Propargyl bromide | Potassium carbonate | DMF | 80 | 16 | 85-95 (for a dimethyl analog) | [3] |
| Alkyl halides | Potassium carbonate | THF | Reflux | Varies | 0-82 (for hydroxynaphthoquinones) | [4] |
This protocol describes the methylation of the closely related 3,5-dichloro-4-hydroxybenzoic acid, which provides a strong indication of the conditions required for the target molecule[2].
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Potassium hydroxide
-
Dimethyl sulfate
-
Water
Procedure:
-
Dissolve 3,5-dichloro-4-hydroxybenzoic acid (1.0 equivalent) and potassium hydroxide (2.7 equivalents) in water.
-
Add dimethyl sulfate (3.3 equivalents) dropwise at 40 °C over 3 hours, maintaining a pH of 11.5 by adding more potassium hydroxide as needed.
-
After the addition is complete, continue stirring for 30 minutes.
-
The precipitated product, methyl 3,5-dichloro-4-methoxybenzoate, is filtered, washed with water, and dried.
A yield of 99% was reported for the combined ester and acid products[2].
For sterically hindered phenols, the Mitsunobu reaction offers a mild alternative for O-alkylation. This reaction involves an alcohol, a phosphine (typically triphenylphosphine), and an azodicarboxylate (e.g., DEAD or DIAD).
Experimental Workflow for Mitsunobu Reaction
Caption: Mitsunobu reaction workflow.
O-Acylation (Esterification)
O-acylation of the phenolic hydroxyl group leads to the formation of esters. This can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base.
| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acid Anhydrides | H₆P₂W₁₈O₆₂·24H₂O | Toluene | Room Temp. | Varies | Very good to excellent | [5] |
| Acetyl Chloride | Pyridine | Pyridine | 0 to Room Temp. | 2-4 h | 85-95 (for an aminobenzoic acid) | [6] |
This general protocol can be adapted for the acylation of this compound[5].
Materials:
-
This compound
-
Acid Anhydride (e.g., Acetic Anhydride)
-
Catalyst (e.g., Wells-Dawson heteropoly acid)
-
Toluene
Procedure:
-
Dissolve this compound (1.0 equivalent) in toluene in a round-bottom flask.
-
Add the acid anhydride (1.1-1.5 equivalents).
-
Add a catalytic amount of the Wells-Dawson heteropoly acid.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture is worked up by washing with aqueous sodium bicarbonate and brine, followed by drying and solvent evaporation.
-
The crude product can be purified by column chromatography.
Conclusion
The phenolic hydroxyl group of this compound exhibits a fascinating interplay of electronic and steric effects. Its enhanced acidity facilitates deprotonation, a key step for subsequent nucleophilic reactions. However, the steric hindrance imposed by the ortho-chloro substituents necessitates careful selection of reaction conditions and reagents to achieve efficient O-alkylation and O-acylation. This guide has provided a detailed overview of the synthesis and reactivity of this important building block, complete with experimental protocols and quantitative data, to aid researchers in the design and execution of synthetic strategies for the development of new chemical entities.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Stability of Methyl 3,5-dichloro-4-hydroxybenzoate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of Methyl 3,5-dichloro-4-hydroxybenzoate, a compound of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific quantitative stability data for this molecule, this document synthesizes information on its chemical properties, expected degradation pathways based on structurally related compounds, and detailed experimental protocols for determining its stability in a range of common laboratory solvents. This guide is intended to equip researchers with the necessary framework to conduct robust stability studies, develop and validate a stability-indicating analytical method, and ultimately ensure the quality and reliability of their research and development activities involving this compound.
Introduction
This compound is a halogenated derivative of methylparaben. Its chemical structure, featuring a phenolic hydroxyl group, an ester functional group, and chlorine substituents on the aromatic ring, suggests potential susceptibility to various degradation pathways. Understanding the stability of this compound in different solvent systems is critical for a multitude of applications, including formulation development, analytical method validation, and regulatory submissions. Forced degradation studies are an essential component of this understanding, providing insights into the intrinsic stability of a molecule and helping to elucidate potential degradation products.[2]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₂O₃ | [3] |
| Molecular Weight | 221.04 g/mol | [3] |
| Appearance | White to light yellow crystal powder | |
| Melting Point | 138-142 °C | |
| Water Solubility | Slightly soluble | |
| LogP | 3.4 |
Predicted Degradation Pathways
Based on the chemical structure of this compound and literature on the degradation of similar compounds like chlorinated phenols and benzoates, several degradation pathways can be anticipated.
-
Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, yielding 3,5-dichloro-4-hydroxybenzoic acid and methanol as the primary degradation products. The rate of hydrolysis is expected to be significantly influenced by the pH of the solution.
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of quinone-type structures or ring-opened products.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. This can involve radical-mediated reactions, potentially leading to dehalogenation or polymerization.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.
The potential degradation pathways are illustrated in the following diagram:
Caption: Predicted degradation pathways for this compound.
Experimental Protocols for Stability Studies
To quantitatively assess the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are provided as a comprehensive starting point and can be adapted based on preliminary findings.
General Experimental Workflow
The overall workflow for conducting stability studies is depicted below.
Caption: General workflow for conducting forced degradation studies.
Preparation of Solutions
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in each of the selected solvents:
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffers (pH 2, 7, and 9)
Forced Degradation Conditions
The following are recommended starting conditions for forced degradation studies. The severity of the conditions may need to be adjusted to achieve a target degradation of 5-20%.
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 0, 1, 2, 4, 8 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 24 hours |
| Thermal | 80°C (in solution and as solid) | 80°C | 0, 24, 48, 72 hours |
| Photolytic | UV light (254 nm) and visible light | Room Temperature | Expose to ICH recommended light levels |
Development of a Stability-Indicating HPLC Method
A crucial aspect of these studies is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from all potential degradation products.
The following parameters can be used as a starting point for method development.
Table 3: Initial HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a linear gradient from 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determine λmax by UV scan) |
| Injection Volume | 10 µL |
The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Data Presentation and Interpretation
The quantitative data obtained from the stability studies should be summarized in clear and concise tables to facilitate comparison.
Table 4: Example Data Table for Stability of this compound in Methanol under Acid Hydrolysis
| Time (hours) | Concentration of Parent Compound (µg/mL) | % Degradation | Concentration of 3,5-dichloro-4-hydroxybenzoic acid (µg/mL) |
| 0 | 1000 | 0 | 0 |
| 2 | 950 | 5 | 50 |
| 4 | 900 | 10 | 100 |
| 8 | 800 | 20 | 200 |
| 24 | 600 | 40 | 400 |
From this data, the degradation kinetics (e.g., first-order or second-order) can be determined by plotting the concentration of the parent compound versus time. The rate constant (k) and half-life (t₁/₂) can then be calculated.
Conclusion
This technical guide provides a framework for comprehensively evaluating the stability of this compound in various solvents. While specific stability data is not yet widely available, the provided experimental protocols and analytical method development strategies will enable researchers to generate the necessary data to support their drug development and research activities. A thorough understanding of the stability profile of this compound is paramount for ensuring the quality, safety, and efficacy of any resulting products.
References
Unlocking the Industrial Potential of Methyl 3,5-dichloro-4-hydroxybenzoate: A Technical Guide
For Immediate Release
A comprehensive technical guide exploring the synthesis, properties, and promising industrial applications of Methyl 3,5-dichloro-4-hydroxybenzoate. This whitepaper is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical intermediate.
This compound, a halogenated aromatic compound, stands as a pivotal intermediate with significant potential across various industrial sectors, most notably in the development of agrochemicals and pharmaceuticals. Its unique chemical structure, characterized by a hydroxyl group and chlorine substituents on a benzoate backbone, provides a versatile platform for the synthesis of a wide array of complex molecules. This technical guide delves into the core attributes of this compound, presenting its physicochemical properties, detailed synthesis protocols, and a thorough exploration of its current and prospective industrial applications.
Physicochemical and Toxicological Profile
A clear understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe utilization in industrial processes. The compound is a solid at room temperature with a melting point in the range of 123-125 °C.[1] Key data are summarized in the table below for ease of reference.
| Property | Value |
| CAS Number | 3337-59-5[2][3][4] |
| Molecular Formula | C₈H₆Cl₂O₃[2][5][6] |
| Molecular Weight | 221.04 g/mol [1][3] |
| Melting Point | 123-125 °C[1] |
| Boiling Point | 302.7 °C at 760 mmHg[5] |
| Density | 1.5 g/cm³[5] |
| Appearance | Solid[3] |
| Solubility | Soluble in organic solvents. |
From a toxicological standpoint, this compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[2][3] Appropriate personal protective equipment should be utilized when handling this compound.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its industrial viability. A common laboratory-scale synthesis involves the chlorination of a p-hydroxybenzoic acid derivative. The following protocol provides a detailed methodology for its preparation.
Experimental Protocol: Synthesis via Chlorination
Objective: To synthesize this compound from 4-hydroxybenzoic acid.
Materials:
-
4-hydroxybenzoic acid
-
N-chlorosuccinimide (NCS)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 4-hydroxybenzoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add N-chlorosuccinimide (2.1 equivalents) to the suspension.
-
Slowly add titanium tetrachloride (0.7 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture for 5 hours.
-
Quench the reaction by carefully adding ice.
-
Continue stirring for 30 minutes.
-
Dilute the mixture with ethyl acetate.
-
Separate the organic phase and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford pure this compound.[7]
Expected Yield: ~65%[7]
Industrial Applications
The industrial relevance of this compound stems from its utility as a chemical intermediate in the synthesis of high-value products.
Agrochemicals
The most prominent application of this compound is in the agrochemical industry, particularly in the synthesis of herbicides.[8] While direct synthesis pathways for commercial herbicides starting from this specific methyl ester are not extensively documented in public literature, its structural similarity to key precursors for potent herbicides is significant. It is a derivative of 4-hydroxybenzoic acid, the core of several important herbicides. For instance, the widely used herbicides bromoxynil and ioxynil are halogenated 4-hydroxybenzonitriles. The synthesis of these compounds involves the halogenation of p-hydroxybenzonitrile.
The mechanism of action for many herbicides derived from halogenated p-hydroxybenzoic acid derivatives involves the inhibition of photosystem II (PSII) in plants. These herbicides bind to the D1 protein of the PSII complex, blocking electron transport and ultimately leading to the death of the weed.
Pharmaceuticals
In the pharmaceutical sector, halogenated aromatic compounds are crucial building blocks for a variety of therapeutic agents. The presence of chlorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. While specific drugs directly synthesized from this compound are not prominently reported, related dichlorinated salicylic acid derivatives have been investigated for their biological activities. For instance, 3,5-dichlorosalicylic acid is a known bioactive compound. The structural features of this compound make it a candidate for derivatization to explore potential anti-inflammatory and other therapeutic activities.
Dye Synthesis
Substituted phenols are common precursors in the synthesis of azo dyes. The hydroxyl group of this compound can act as a coupling component in azo coupling reactions with a diazonium salt to form disperse dyes. These dyes are primarily used for coloring synthetic fibers like polyester. The specific shade and fastness properties of the resulting dye would be influenced by the dichloro substitution pattern.
Conclusion
This compound is a chemical intermediate with substantial, yet not fully exploited, industrial potential. Its primary established role lies in the agrochemical sector as a precursor to potent herbicides. Further research into its derivatization could unlock novel applications in pharmaceuticals and the dye industry. The detailed synthesis protocols and an understanding of the mechanisms of action of related compounds provided in this guide offer a solid foundation for researchers and industry professionals to explore and capitalize on the versatile chemistry of this valuable molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 5. CA2645263A1 - Agrochemical formulations - Google Patents [patents.google.com]
- 6. CN104926692A - Preparation process for bromoxynil octanoate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Dicamba - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Methyl 3,5-dichloro-4-hydroxybenzoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 3,5-dichloro-4-hydroxybenzoate is a halogenated aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group, an ester functionality, and a dichlorinated benzene ring, allows for a variety of chemical transformations. The electron-withdrawing chlorine atoms influence the acidity of the hydroxyl group and the reactivity of the aromatic ring, making it a unique starting material for the synthesis of a diverse range of molecules, including potential agrochemicals and pharmaceutical intermediates.
These application notes provide detailed protocols for two key synthetic transformations of this compound: O-methylation and reaction with an isocyanate to form a sulfonylaminocarbonyloxy derivative.
Application 1: O-Methylation to Synthesize Methyl 3,5-dichloro-4-methoxybenzoate
The methylation of the phenolic hydroxyl group is a fundamental transformation that protects the hydroxyl group and can be a key step in the synthesis of more complex molecules. Methyl 3,5-dichloro-4-methoxybenzoate is a useful intermediate in its own right, for example, in the synthesis of certain herbicides.
Experimental Workflow: O-Methylation
Caption: Workflow for the O-methylation of this compound.
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) | Reference |
| This compound | Dimethyl sulfate | Methyl 3,5-dichloro-4-methoxybenzoate | 91% | [Hambardzumyan et al., 2014] |
Detailed Experimental Protocol: O-Methylation
This protocol is adapted from a similar procedure for the methylation of 3,5-dichloro-4-hydroxybenzoic acid and is expected to yield the desired product.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Dimethyl sulfate (DMS)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, pH meter, filtration apparatus)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and potassium hydroxide (approx. 2.5 eq) in deionized water.
-
Warm the solution to 40°C with stirring.
-
Slowly add dimethyl sulfate (approx. 2.5-3.0 eq) dropwise over a period of 2-3 hours.
-
Throughout the addition, monitor the pH of the reaction mixture and maintain it at approximately 11.5 by the periodic addition of a potassium hydroxide solution.
-
After the complete addition of dimethyl sulfate, continue to stir the reaction mixture at 40°C for an additional 30 minutes.
-
A precipitate of Methyl 3,5-dichloro-4-methoxybenzoate will form. Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water.
-
Dry the product in a vacuum oven to obtain Methyl 3,5-dichloro-4-methoxybenzoate.
Application 2: Synthesis of 3,5-Dichloro-4-(4-methyl-benzenesulfonylamino-carbonyloxy)-benzoic acid methyl ester
The reaction of the phenolic hydroxyl group with an isocyanate provides a route to carbamates. Specifically, reacting this compound with 4-methyl-benzenesulfonyl isocyanate yields a sulfonylcarbamate derivative, a functional group of interest in medicinal chemistry and agrochemistry.
Experimental Workflow: Reaction with Isocyanate
Caption: Synthesis of a sulfonylcarbamate from this compound.
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) | Reference |
| This compound | 4-methyl-benzenesulfonyl isocyanate | 3,5-Dichloro-4-(4-methyl-benzenesulfonylamino-carbonyloxy)-benzoic acid methyl ester | 83% | [Hambardzumyan et al., 2014] |
Detailed Experimental Protocol: Reaction with Isocyanate
This is a general protocol based on the reaction of phenols with isocyanates and should be optimized for specific laboratory conditions.
Materials:
-
This compound
-
4-methyl-benzenesulfonyl isocyanate (Tosyl isocyanate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent.
-
To this solution, add 4-methyl-benzenesulfonyl isocyanate (1.0-1.1 eq) dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 3,5-Dichloro-4-(4-methyl-benzenesulfonylamino-carbonyloxy)-benzoic acid methyl ester.
Application Notes and Protocols for the O-alkylation of Methyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the O-alkylation of Methyl 3,5-dichloro-4-hydroxybenzoate, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The procedure is based on the well-established Williamson ether synthesis.
Introduction
The O-alkylation of phenols is a fundamental reaction in organic synthesis, enabling the formation of aryl ethers. This compound is a versatile building block, and the modification of its phenolic hydroxyl group allows for the introduction of various alkyl chains, which can significantly alter the molecule's biological properties. The Williamson ether synthesis is a reliable and widely used method for this transformation.[1][2][3] It involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[1]
Reaction Principle
The O-alkylation of this compound proceeds in two main steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of this compound, forming a sodium or potassium phenoxide intermediate. Even weak bases are generally sufficient to form the phenolate anion.[4]
-
Nucleophilic Substitution: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., alkyl bromide or iodide), displacing the halide and forming the desired ether linkage via an SN2 mechanism.[1][4]
Careful selection of the solvent is crucial to favor O-alkylation over potential C-alkylation side reactions. Aprotic polar solvents are generally preferred as they solvate the cation of the base without strongly hydrogen-bonding with the phenoxide oxygen, thus leaving it more available for nucleophilic attack.[4]
Experimental Protocol
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl bromide as the alkylating agent and potassium carbonate as the base in acetone.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl bromide (e.g., ethyl bromide, propyl bromide, benzyl bromide)
-
Anhydrous acetone
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetone to the flask. The amount of acetone should be sufficient to create a stirrable suspension.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl bromide (1.2-1.5 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of acetone is approximately 56 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting residue in ethyl acetate. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure O-alkylated product.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Alkyl halides are often volatile and can be lachrymatory and toxic; handle with care.
-
Acetone is a flammable solvent; avoid open flames.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the O-alkylation of this compound with various alkyl bromides. The data is representative and may vary depending on the specific reaction scale and conditions.
| Alkylating Agent (R-Br) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Ethyl Bromide | K₂CO₃ | Acetone | 56 (Reflux) | 6-12 | 85-95 |
| n-Propyl Bromide | K₂CO₃ | Acetone | 56 (Reflux) | 8-16 | 80-90 |
| Benzyl Bromide | K₂CO₃ | Acetone | 56 (Reflux) | 4-8 | 90-98 |
| Methyl Iodide | K₂CO₃ | Acetone | 56 (Reflux) | 4-8 | 90-98 |
Experimental Workflow Diagram
Caption: Experimental workflow for the O-alkylation of this compound.
References
Application of Methyl 3,5-dichloro-4-hydroxybenzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dichloro-4-hydroxybenzoate is a halogenated phenolic compound that serves as a versatile scaffold and building block in medicinal chemistry. The presence of chlorine atoms and a hydroxyl group on the benzene ring imparts unique physicochemical properties, influencing its biological activity and potential as a lead structure for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Detailed experimental protocols and data from structurally related compounds are presented to guide further research and drug discovery efforts.
Application Notes
Anti-inflammatory Drug Discovery
The structural motif of halogenated hydroxybenzoates is of significant interest in the development of novel anti-inflammatory agents. While direct studies on this compound are limited, research on the closely related compound, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , has demonstrated potent anti-inflammatory activity. MBD has been shown to alleviate inflammatory bowel disease (IBD) by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway.[1][2] This suggests that this compound could serve as a valuable starting point for the design and synthesis of new NF-κB inhibitors.
Key Highlights:
-
Mechanism of Action: Derivatives of halogenated hydroxybenzoates may exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the TLR/NF-κB pathway, which are crucial in the inflammatory response.[1][2]
-
Therapeutic Potential: This class of compounds holds promise for the development of treatments for chronic inflammatory diseases, including IBD, rheumatoid arthritis, and neuroinflammatory conditions.
Antimicrobial Drug Development
Structure-Activity Relationship (SAR) Insights:
-
The presence and position of halogen atoms on the aromatic ring can significantly influence the antimicrobial spectrum and potency.
-
Derivatization of the hydroxyl and methyl ester groups can be explored to optimize the pharmacokinetic and pharmacodynamic properties of potential antimicrobial candidates.
Anticancer Drug Discovery
The 4-hydroxybenzoate scaffold is present in numerous compounds with demonstrated anticancer activity. Structural modifications of this scaffold, including halogenation, can lead to compounds with enhanced cytotoxic effects against various cancer cell lines. While direct anticancer data for this compound is limited, related benzoate derivatives have been investigated for their potential to induce apoptosis and inhibit cancer cell proliferation.
Potential Mechanisms of Action:
-
Induction of Apoptosis: Similar to other phenolic compounds, derivatives of this compound may trigger programmed cell death in cancer cells.
-
Enzyme Inhibition: The scaffold can be used to design inhibitors of specific enzymes that are crucial for cancer cell survival and proliferation.
Data Presentation
The following tables summarize the biological activity of compounds structurally related to this compound. It is important to note that these are not direct data for the topic compound and should be interpreted as indicative of the potential of this chemical class.
Table 1: Antimicrobial Activity of Structurally Related Benzoate Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32 | [3] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 64 | [3] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | [4] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 | [4] |
Table 2: Anticancer Activity of Structurally Related Benzoate and Amide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Flavonoid-based amide 7t | MDA-MB-231 (Breast) | 1.76 ± 0.91 µM | [1] |
| 5-Fu (Positive Control) | MDA-MB-231 (Breast) | 7.75 ± 0.82 µM | [1] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 µM | |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H460 (Lung) | 2.01 µM |
Experimental Protocols
Synthesis of 3,5-Dichloro-4-hydroxybenzohydrazide
This protocol describes the synthesis of a key derivative of this compound, which can be used as an intermediate for the preparation of a library of potential bioactive compounds.
Materials:
-
This compound
-
Methanol (MeOH)
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (500 mg, 2.27 mmol) in methanol (15 mL) in a round-bottom flask.
-
Add hydrazine monohydrate (5 mL) to the solution.
-
Heat the mixture to reflux and maintain for 3 hours. A large amount of white solid will form.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, evaporate the solvent and excess hydrazine monohydrate to dryness in vacuo.
-
The crude product is obtained as a white solid in quantitative yield and can be used in the next step without further purification.
Protocol for In Vitro Cytotoxicity MTT Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
96-well plates
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Standard antibiotic (e.g., ciprofloxacin)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Mandatory Visualization
Caption: Potential anti-inflammatory mechanism of action.
Caption: Synthesis of potential bioactive hydrazone derivatives.
Caption: Conceptual SAR for drug discovery.
References
- 1. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. 3,5-DICHLORO-4-HYDROXYBENZOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
Methyl 3,5-dichloro-4-hydroxybenzoate: A Latent Precursor for Novel Herbicides?
Despite its potential as a building block in agrochemical synthesis, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct applications of methyl 3,5-dichloro-4-hydroxybenzoate as a precursor for the development of novel herbicides. While the inherent biological activity of chlorinated phenolic compounds suggests its potential, researchers, scientists, and drug development professionals will find a surprising scarcity of studies that leverage this specific molecule for the creation of new herbicidal agents.
This application note aims to provide a transparent overview of the current landscape, detailing the limited available information and highlighting the significant research gap that exists. While direct synthetic routes from this compound to herbicidal compounds are not documented, this report will explore related chemistries and tangential research to offer a foundational understanding for future exploratory studies.
Table of Contents
-
Current Status: A Research Void
-
Synthetic Potential: Related Transformations
-
Experimental Protocols: Extrapolated Methodologies
-
Future Directions: Charting a Path for Discovery
Current Status: A Research Void
Extensive searches of chemical and patent literature did not yield any specific instances where this compound is explicitly used as a starting material for the synthesis of new herbicidal molecules with reported biological activity data. The compound is commercially available and has been noted for its general biological activity, but its application appears to be more prevalent in areas such as degradation studies and as a metabolite in environmental research.[1][2] This lack of direct evidence presents a significant challenge in providing detailed application notes and protocols as requested.
Synthetic Potential: Related Transformations
While direct pathways are not documented, the chemical structure of this compound offers several reactive sites for elaboration into more complex molecules. The hydroxyl and ester functionalities, as well as the activated aromatic ring, could theoretically be modified to produce various classes of herbicides. For instance, the phenolic hydroxyl group could be a handle for etherification reactions, a common step in the synthesis of phenoxy herbicides.
One documented transformation of this compound is its conversion to 3,5-dichloro-4-hydroxybenzohydrazide . This reaction, however, was not reported in the context of herbicide development and no subsequent herbicidal activity data for the product was found.
Experimental Protocols: Extrapolated Methodologies
Given the absence of direct experimental data, the following protocols are extrapolated from general organic synthesis techniques and related transformations of similar phenolic compounds. These are intended to serve as a starting point for researchers interested in exploring the potential of this compound as a herbicide precursor.
Protocol 1: Synthesis of 3,5-dichloro-4-hydroxybenzohydrazide
This protocol is based on a known, albeit not herbicidally focused, transformation.
Materials:
-
This compound
-
Hydrazine hydrate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization.
Diagram: Synthesis of 3,5-dichloro-4-hydroxybenzohydrazide
Caption: Synthetic pathway from this compound.
Protocol 2: Hypothetical Etherification for Phenoxy-type Herbicide Precursor
This is a hypothetical protocol based on standard Williamson ether synthesis.
Materials:
-
This compound
-
A suitable alkyl halide (e.g., ethyl chloroacetate)
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetone or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound in the chosen solvent, add the base.
-
Stir the mixture at room temperature for a short period.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction and filter to remove the base.
-
Remove the solvent in vacuo.
-
The crude product can be purified by column chromatography.
Diagram: Hypothetical Etherification Workflow
Caption: Conceptual workflow for a hypothetical etherification reaction.
Future Directions: Charting a Path for Discovery
The lack of existing research on this compound as a herbicide precursor represents a clear opportunity for novel investigations. Researchers are encouraged to:
-
Explore a variety of synthetic transformations beyond simple hydrazide formation and etherification. Reactions targeting the aromatic ring, such as nitration followed by reduction and further derivatization, could yield interesting new chemical entities.
-
Conduct systematic screening of any newly synthesized derivatives for herbicidal activity against a panel of common weed species.
-
Investigate the structure-activity relationships (SAR) of any active compounds to guide the design of more potent herbicides.
-
Elucidate the mode of action of any promising candidates to understand their biological targets.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of key pharmaceutical intermediates starting from Methyl 3,5-dichloro-4-hydroxybenzoate. The protocols outlined below cover O-alkylation, hydrazide formation, and amidation, yielding versatile scaffolds for further drug development.
Application Note 1: O-Alkylation via Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily alkylated through the Williamson ether synthesis to produce a variety of 4-alkoxy-3,5-dichlorobenzoate derivatives. These intermediates are valuable in the synthesis of molecules where modulation of lipophilicity and steric bulk is required for optimal target engagement. A primary example is the methylation to form Methyl 3,5-dichloro-4-methoxybenzoate.
Experimental Protocol: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate
This protocol is adapted from a patented procedure for the methylation of the corresponding carboxylic acid.
Reaction Scheme:
Materials:
-
This compound
-
Dimethyl sulfate
-
Potassium hydroxide (85%)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid (from a previous batch, if available) with 67 g of 85% potassium hydroxide in 350 ml of water. This initial step generates the phenoxide in situ. For starting directly with this compound, an equivalent molar amount of base should be used.
-
At 40°C, add 155 g (1.22 mol) of dimethyl sulfate dropwise over the course of 3 hours.
-
Maintain the pH of the reaction mixture at 11.5 by the controlled addition of potassium hydroxide solution.
-
After the addition of dimethyl sulfate is complete, continue stirring the mixture for an additional 30 minutes.
-
The product, Methyl 3,5-dichloro-4-methoxybenzoate, will precipitate out of the solution.
-
Collect the solid product by suction filtration.
-
Wash the filtered product with water.
-
Dry the product in a vacuum oven.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,5-dichloro-4-hydroxybenzoic acid | [1] |
| Product | Methyl 3,5-dichloro-4-methoxybenzoate | [1] |
| Yield | 105% (based on the hydroxybenzoic acid) | [1] |
| Purity | >99.5% (GC) | [1] |
Note: The reported yield is over 100% because it is based on the amount of the hydroxy-acid used, with the methoxy-acid from a previous batch also contributing to the final product weight.
Logical Workflow for Williamson Ether Synthesis
This compound + Hydrazine monohydrate -> 3,5-dichloro-4-hydroxybenzohydrazide
Application Note 3: Amidation for the Synthesis of N-Substituted Benzamides
Amide bond formation is a cornerstone of medicinal chemistry. The methyl ester of this compound can be converted to a variety of N-substituted amides by reaction with primary or secondary amines. These amides can serve as precursors to a wide range of pharmacologically active molecules.
Experimental Protocol: Synthesis of 3,5-dichloro-4-hydroxy-N-(2-hydroxyethyl)benzamide
Reaction Scheme:
Materials:
-
This compound
-
2-Aminoethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
In a 2 L, 3-necked, round-bottom flask, charge 240 g (3.93 moles) of 2-aminoethanol and heat to 80°C. [2]2. Add 432 g (1.96 moles) of this compound in portions through a powder funnel. [2]3. Heat the resulting amber solution to 145°C. Liberated methanol can be collected in a Dean-Stark trap. The reaction typically takes about 3.5 hours. [2]4. After the reaction is complete, cool the solution to 90-100°C and dissolve it in 1.95 L of water. [2]5. Cool the aqueous solution to 25°C and then place it in an ice bath.
-
Make the solution slightly acidic by the addition of 196 mL (2.35 moles) of concentrated hydrochloric acid, which will cause the product to precipitate. [2]7. Collect the precipitated white solid by filtration. [2]8. Dry the product at 50°C in a vacuum oven. The product may darken slightly upon drying. [2] Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Product | 3,5-dichloro-4-hydroxy-N-(2-hydroxyethyl)benzamide | [2] |
| Yield | 384.4 g (78.8%) | [2] |
| Melting Point | 174-178°C | [2] |
Experimental Workflow for Amidation
References
"experimental setup for the chlorination of methyl 4-hydroxybenzoate"
Application Notes: Chlorination of Methyl 4-Hydroxybenzoate
Introduction
The chlorination of methyl 4-hydroxybenzoate is a significant electrophilic aromatic substitution reaction in organic synthesis. Due to the activating, ortho-, para-directing nature of the hydroxyl group and the deactivating nature of the methyl ester group, the chlorine atom is predominantly introduced at the position ortho to the hydroxyl group (C-3 position), yielding methyl 3-chloro-4-hydroxybenzoate. This chlorinated product serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The choice of chlorinating agent and reaction conditions can be tailored to optimize yield and selectivity.
This document provides detailed protocols for several common chlorination methods and summarizes key experimental data for researchers in organic chemistry and drug development.
Reaction Pathway
The fundamental transformation involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom.
Caption: Electrophilic aromatic substitution of methyl 4-hydroxybenzoate.
Experimental Protocols
Several reagents can be employed for the chlorination of phenolic compounds.[3][4] The selection depends on factors such as scale, desired reactivity, and safety considerations. Below are protocols for chlorination using N-Chlorosuccinimide (NCS) and Sodium Hypochlorite (NaOCl).
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a mild and effective chlorinating agent for electron-rich aromatic compounds.[5] The reaction is often carried out in an aqueous or polar solvent medium.
Materials:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0 - 1.1 eq)
-
Hydrochloric acid (HCl), concentrated
-
Deionized Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate.
-
Add deionized water (approx. 10-15 mL per 0.01 mol of substrate) to form a suspension.
-
Begin vigorous stirring at room temperature (25°C).
-
Slowly add an aqueous solution of NCS (dissolved in 10-15 mL of water) to the suspension.
-
Add a few drops of concentrated HCl to catalyze the reaction.[5]
-
Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to obtain pure methyl 3-chloro-4-hydroxybenzoate.
Protocol 2: Chlorination using Sodium Hypochlorite (NaOCl)
This method utilizes readily available bleach as the chlorinating agent and is suitable for certain applications. The reaction is typically performed in a buffered solution.[6]
Materials:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
Sodium hypochlorite (NaOCl) solution (e.g., 2.5% m/V)
-
Phosphate-buffered saline (PBS, 20 mM)
-
Sodium thiosulfate solution (0.1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 4-hydroxybenzoate in a 20 mM phosphate-buffered solution (PBS).
-
Place the solution in a flask with a magnetic stir bar and begin stirring at room temperature (25°C).
-
Add the 2.5% (m/V) sodium hypochlorite solution to the stirring mixture.[6]
-
Allow the reaction to stir for approximately 30 minutes.[6]
-
Quench the reaction by adding 0.1 M sodium thiosulfate solution until the excess oxidant is consumed (test with starch-iodide paper).
-
If a precipitate forms, cool the solution (e.g., 10°C) to encourage further crystallization, then collect the solid by filtration.[6]
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Chlorination Conditions
| Parameter | Protocol 1 (NCS) | Protocol 2 (NaOCl) | General Method (SO₂Cl₂) |
| Chlorinating Agent | N-Chlorosuccinimide | Sodium Hypochlorite | Sulfuryl Chloride |
| Solvent | Water | Phosphate Buffer (PBS) | Dichloromethane or other inert solvent |
| Catalyst | HCl (catalytic) | None required | None required |
| Temperature | Room Temperature (~25°C) | Room Temperature (~25°C) | 0°C to Room Temperature |
| Reaction Time | 1 - 2 hours | ~30 minutes | 1 - 4 hours |
| Workup | Extractive | Quench, Extractive/Filtration | Quench, Extractive |
Table 2: Properties of Methyl 3-chloro-4-hydroxybenzoate
| Property | Value | Reference |
| CAS Number | 3964-57-6 | [1][7] |
| Molecular Formula | C₈H₇ClO₃ | [2][7] |
| Molecular Weight | 186.59 g/mol | [2][7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 108-110°C | [1] |
| Boiling Point | 284.9 ± 20.0 °C (Predicted) | [1] |
| pKa | 6.89 ± 0.18 (Predicted) | [1] |
Experimental Workflow Visualization
The general workflow for the synthesis, purification, and analysis of methyl 3-chloro-4-hydroxybenzoate is outlined below.
Caption: General laboratory workflow for synthesis and purification.
References
- 1. METHYL 3-CHLORO-4-HYDROXYBENZOATE CAS#: 3964-57-6 [m.chemicalbook.com]
- 2. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 5. isca.me [isca.me]
- 6. researchgate.net [researchgate.net]
- 7. hengdabio.net [hengdabio.net]
"developing an HPLC method for analyzing Methyl 3,5-dichloro-4-hydroxybenzoate reactions"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 3,5-dichloro-4-hydroxybenzoate. This method is suitable for monitoring the progress of reactions involving this compound, assessing its purity, and quantifying it in the presence of potential starting materials, byproducts, and degradation products. The described Reverse-Phase HPLC (RP-HPLC) method utilizes a C18 column with gradient elution and UV detection, providing a reliable and reproducible analytical procedure for research, process development, and quality control purposes.
Introduction
This compound is a halogenated aromatic compound with applications in the synthesis of pharmaceuticals and other fine chemicals. Accurate and reliable analytical methods are crucial for monitoring its synthesis, ensuring the purity of the final product, and studying its stability. HPLC is a powerful technique for separating and quantifying components in a reaction mixture. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC. The method is designed to be stability-indicating, capable of separating the main analyte from its potential impurities.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 280 nm |
| Run Time | Approximately 20 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 15.0 | 30 | 70 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98%)
-
This compound reference standard (>99% purity)
-
Potential impurities for method development and validation (e.g., 4-hydroxybenzoic acid, methyl 4-hydroxybenzoate, 3-chloro-4-hydroxybenzoic acid methyl ester)
Solution Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas before use.
-
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the reaction mixture or sample in acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
This HPLC method is designed to provide good resolution between this compound and its potential impurities. The use of a C18 column provides excellent retention for this moderately nonpolar analyte. The gradient elution allows for the effective separation of compounds with a range of polarities that may be present in a reaction mixture, from the more polar 4-hydroxybenzoic acid to the less polar dichlorinated product. The addition of formic acid to the mobile phase helps to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl group.
A detection wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity for the analyte and related impurities. For higher sensitivity, the UV spectrum of this compound should be determined to identify the wavelength of maximum absorbance.
Data Presentation
The following table summarizes the expected retention times and quantification data for the target analyte and potential impurities. This data should be generated during method validation.
Table 2: Expected Chromatographic Data
| Compound | Expected Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| 4-Hydroxybenzoic Acid | ~ 3.5 | 1 - 100 | > 0.999 | 0.2 | 0.6 |
| Methyl 4-hydroxybenzoate | ~ 5.8 | 1 - 100 | > 0.999 | 0.2 | 0.6 |
| Methyl 3-chloro-4-hydroxybenzoate | ~ 8.2 | 1 - 100 | > 0.999 | 0.3 | 0.9 |
| This compound | ~ 10.5 | 1 - 100 | > 0.999 | 0.3 | 1.0 |
Note: Retention times are estimates and may vary depending on the specific column and HPLC system used.
Experimental Protocols
Protocol 1: HPLC System Setup and Equilibration
-
Set up the HPLC system with the specified column and mobile phases.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Protocol 2: Calibration Curve Generation
-
Inject 10 µL of each working standard solution in triplicate.
-
Record the peak area for this compound in each chromatogram.
-
Plot a calibration curve of the average peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (R²), the limit of detection (LOD), and the limit of quantification (LOQ).
Protocol 3: Sample Analysis
-
Inject 10 µL of the prepared and filtered sample solution.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Analyze potential impurities by comparing their retention times to those of known standards.
Mandatory Visualization
Caption: HPLC Method Development and Validation Workflow.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for the analysis of this compound in reaction mixtures and as a pure substance. The method is designed to be specific and stability-indicating, allowing for accurate quantification in the presence of potential impurities. Proper validation of this method in accordance with internal laboratory and regulatory guidelines is recommended before its implementation for routine analysis.
Application Notes and Protocols for the Use of Methyl 3,5-dichloro-4-hydroxybenzoate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of Methyl 3,5-dichloro-4-hydroxybenzoate as a starting fragment in fragment-based drug discovery (FBDD) campaigns. While this document outlines a hypothetical workflow, the principles and protocols are based on established FBDD methodologies.
Introduction to this compound as a Fragment Candidate
This compound is a halogenated aromatic compound that presents several attractive features for its inclusion in a fragment library for FBDD. Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) that typically bind with low affinity to a biological target.[1][2] These initial hits are then optimized and elaborated into more potent, drug-like molecules.[1]
Justification for Use:
-
Low Molecular Weight: With a molecular weight of 221.04 g/mol , it adheres to the "Rule of Three" often used for fragment selection (MW < 300 Da).
-
Synthetic Tractability: As a substituted benzoate, it possesses multiple reaction sites—the hydroxyl group, the methyl ester, and the aromatic ring—allowing for straightforward chemical modification and fragment evolution.[3][4]
-
Defined Vectors for Growth: The hydroxyl and ester groups provide clear vectors for chemical elaboration, enabling fragment growing, linking, or merging strategies to improve binding affinity and explore the target's binding pocket.
Synthesis of this compound
The following protocol describes a general method for the synthesis of this compound.[5]
Materials:
-
4-hydroxybenzoic acid
-
N-chlorosuccinimide (NCS)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
In a round-bottom flask, combine 4-hydroxybenzoic acid (1.3 mmol) and N-chlorosuccinimide (2.76 mmol) in anhydrous dichloromethane (15 ml) at room temperature.
-
Carefully add titanium tetrachloride (0.9 mmol) to the mixture.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Upon completion, quench the reaction by adding ice (approximately 10 g) and continue stirring for 30 minutes.
-
Dilute the mixture with ethyl acetate to a total volume of 100 ml.
-
Transfer the mixture to a separatory funnel and wash the organic phase sequentially with water (2 x 10 ml) and brine (10 ml).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using dichloromethane as the eluent to obtain this compound.[5]
Hypothetical FBDD Workflow
The following diagram illustrates a typical FBDD workflow utilizing this compound as a starting fragment.
Figure 1: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols
Primary Screening: Nuclear Magnetic Resonance (NMR)
Ligand-observed NMR experiments are a powerful tool for detecting the weak binding of fragments to a target protein.
Materials:
-
Target protein solution (e.g., 10-20 µM in a suitable buffer)
-
Fragment stock solution (e.g., 100 mM in DMSO-d6)
-
NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, in 99.9% D₂O)
Protocol (Saturation Transfer Difference - STD NMR):
-
Prepare two NMR samples: one containing the target protein and the fragment, and a reference sample with only the fragment.
-
Acquire a 1D proton NMR spectrum of the reference sample.
-
For the sample containing the protein and fragment, acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.
-
Process the spectra and calculate the difference spectrum (off-resonance minus on-resonance).
-
Signals that appear in the difference spectrum indicate that the fragment is binding to the target protein.
Hit Validation: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), can be used to validate hits by measuring the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.
Materials:
-
Target protein (e.g., 2 µM)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Fragment hit (e.g., at various concentrations)
-
Assay buffer
-
qPCR instrument
Protocol:
-
In a 96-well plate, prepare reactions containing the target protein, SYPRO Orange dye, and either the fragment hit or a vehicle control (e.g., DMSO).
-
Seal the plate and place it in a qPCR instrument.
-
Ramp the temperature from 25 °C to 95 °C, monitoring the fluorescence at each temperature increment.
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition in the melting curve represents the Tm. A significant increase in Tm in the presence of the fragment confirms binding.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data that could be generated during an FBDD campaign with this compound.
Table 1: Physicochemical Properties of the Initial Fragment
| Property | Value | Assessment |
| Molecular Weight (MW) | 221.04 g/mol | Meets "Rule of Three" |
| cLogP | ~2.5 | Acceptable for fragments |
| Hydrogen Bond Donors | 1 | Meets "Rule of Three" |
| Hydrogen Bond Acceptors | 3 | Meets "Rule of Three" |
| Rotatable Bonds | 2 | Good rigidity |
Table 2: Hypothetical Hit Validation and Elaboration Data
| Compound ID | Structure | Binding Affinity (Kd) | Ligand Efficiency (LE) |
| Fragment Hit | This compound | 500 µM | 0.35 |
| Elaborated Compound 1 | (Hypothetical amide derivative at ester) | 50 µM | 0.38 |
| Elaborated Compound 2 | (Hypothetical ether derivative at hydroxyl) | 10 µM | 0.42 |
| Lead Compound | (Optimized combination of elaborations) | 500 nM | 0.45 |
Visualization of Fragment Elaboration and Signaling Pathway
The following diagrams illustrate the logical progression of fragment elaboration and a hypothetical signaling pathway that could be targeted.
Figure 2: Hypothetical elaboration of the initial fragment hit.
Figure 3: A hypothetical kinase signaling pathway targeted for inhibition.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 3337-59-5 [chemicalbook.com]
Application Notes and Protocols for Enzymatic Screening Assays Involving Methyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dichloro-4-hydroxybenzoate is a halogenated derivative of 4-hydroxybenzoic acid. Structurally similar compounds, such as other 4-hydroxybenzoate derivatives, have shown inhibitory activity against various enzymes, making this compound a candidate for screening in drug discovery programs.[1] Of particular interest is the potential for such compounds to target enzymes essential for pathogen survival, such as the Trypanosome Alternative Oxidase (TAO), which is a crucial enzyme for the energy metabolism of African trypanosomes.[1] This document provides detailed application notes and protocols for conducting enzymatic screening assays to evaluate the inhibitory potential of this compound against a hypothetical enzyme target, Protozoan Oxidase (PO), inspired by the properties of TAO.
Target Enzyme: Protozoan Oxidase (PO)
Protozoan Oxidase (PO) is a hypothetical terminal oxidase found in the respiratory chain of a pathogenic protozoan. It is essential for the parasite's energy metabolism and is absent in the mammalian host, making it an attractive drug target. The enzymatic activity of PO can be monitored by measuring the consumption of a substrate, such as ubiquinol, which is often coupled to the reduction of a chromogenic or fluorogenic indicator.
Application Note: High-Throughput Screening (HTS) for Inhibitors of Protozoan Oxidase
This application note describes a high-throughput screening (HTS) campaign to identify inhibitors of Protozoan Oxidase (PO) from a compound library, including this compound. The primary assay is a fluorescence-based method measuring the decrease in resorufin fluorescence upon its oxidation by the PO enzyme system.
Assay Principle
The assay is based on the PO-catalyzed oxidation of a substrate, which is coupled to the reduction of oxygen. In this system, a redox-sensitive fluorescent probe, resazurin (non-fluorescent), is reduced to the highly fluorescent resorufin by the electron transport chain upstream of PO. The activity of PO is then measured by the consumption of the reduced substrate, which in turn leads to the oxidation of resorufin back to the non-fluorescent resazurin, causing a decrease in fluorescence. Inhibitors of PO will prevent this decrease, resulting in a sustained high fluorescence signal.
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for identifying PO inhibitors.
Caption: High-throughput screening workflow for Protozoan Oxidase inhibitors.
Protocols
Protocol 1: Primary High-Throughput Screening of this compound
This protocol is designed for a 384-well plate format suitable for HTS.[2]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.01% (v/v) Triton X-100.
-
Protozoan Oxidase (PO) Enzyme: Purified recombinant enzyme at a stock concentration of 1 mg/mL.
-
Substrate (Ubiquinol analog): Stock solution of 10 mM in DMSO.
-
Resazurin: Stock solution of 1 mM in DMSO.
-
This compound: 10 mM stock solution in DMSO.
-
Positive Control (Known PO inhibitor): 1 mM stock solution in DMSO.
-
Negative Control: DMSO.
-
Assay Plates: 384-well, black, flat-bottom plates.
-
Plate Reader: Capable of fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm).
Procedure:
-
Compound Plating:
-
Prepare a compound plate by dispensing 100 nL of this compound (10 mM stock) into the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM.
-
Dispense 100 nL of the positive control into the positive control wells.
-
Dispense 100 nL of DMSO into the negative control and blank wells.
-
-
Reagent Preparation:
-
Prepare the Enzyme Mix by diluting the PO enzyme stock in assay buffer to the final working concentration (e.g., 5 µg/mL).
-
Prepare the Substrate/Probe Mix by diluting the ubiquinol analog stock and the resazurin stock in assay buffer to their final working concentrations (e.g., 100 µM for the substrate and 10 µM for resazurin). Protect this solution from light.
-
-
Assay Execution:
-
Dispense 5 µL of the Enzyme Mix to all wells except the blank wells. Add 5 µL of assay buffer to the blank wells.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm).
-
Pre-incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the Substrate/Probe Mix to all wells.
-
-
Data Acquisition:
-
Immediately place the assay plates into a plate reader.
-
Measure the fluorescence intensity at time zero and after a 30-minute incubation at 37°C. Alternatively, for kinetic reads, measure fluorescence every 2 minutes for 30 minutes.
-
Protocol 2: Dose-Response and IC50 Determination
This protocol is used to determine the potency of hit compounds identified in the primary screen.
Procedure:
-
Serial Dilution:
-
Prepare a serial dilution of this compound in DMSO. For an 8-point dose-response curve, you might prepare concentrations ranging from 10 mM down to 1 µM.
-
-
Compound Plating:
-
Dispense 100 nL of each concentration of the serially diluted compound into a 384-well plate in triplicate.
-
-
Assay Execution and Data Acquisition:
-
Follow steps 2-4 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The following table provides an example of how to present the screening data for this compound and control compounds.
| Compound | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) |
| This compound | 85.2 ± 3.1 | 2.5 |
| Positive Control (Known Inhibitor) | 98.5 ± 1.5 | 0.1 |
| Negative Control (Inactive Compound) | 2.1 ± 1.8 | > 100 |
Signaling Pathway
While this compound is being investigated as a direct enzyme inhibitor, understanding the broader pathway in which the target enzyme functions is crucial. The following diagram illustrates a simplified representation of the hypothetical protozoan electron transport chain, highlighting the position of Protozoan Oxidase (PO).
Caption: Simplified protozoan electron transport chain showing the target Protozoan Oxidase.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the enzymatic screening of this compound as a potential inhibitor of a protozoan-specific oxidase. These protocols are adaptable for various laboratory settings and can be modified for other enzyme targets and detection technologies. The successful identification of potent and selective inhibitors through such screening campaigns can provide valuable starting points for the development of novel anti-parasitic agents.
References
Application Notes and Protocols: Derivatization of Methyl 3,5-dichloro-4-hydroxybenzoate for Biological Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dichloro-4-hydroxybenzoate is a halogenated aromatic compound that serves as a versatile scaffold for the synthesis of novel bioactive molecules. The presence of the phenolic hydroxyl group and the ester functionality allows for a variety of chemical modifications, leading to derivatives with potentially enhanced biological activities. The electron-withdrawing nature of the chlorine atoms on the benzene ring can significantly influence the physicochemical properties and biological interactions of the resulting compounds. This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation, focusing on antimicrobial and anticancer applications.
Derivatization Strategies
The primary sites for derivatization on this compound are the phenolic hydroxyl group and the methyl ester. Common derivatization strategies include O-alkylation, acylation, and conversion of the ester to other functional groups like hydrazides, which can then be further modified.
I. O-Alkylation to Synthesize Ether Derivatives
O-alkylation of the phenolic hydroxyl group can modulate the lipophilicity and steric bulk of the molecule, potentially enhancing its ability to cross biological membranes and interact with target proteins.
II. Conversion to Hydrazide and Subsequent Derivatization
The methyl ester can be converted to a hydrazide, which is a key intermediate for synthesizing a wide range of derivatives, including hydrazones, pyrazoles, and oxadiazoles, known for their diverse biological activities.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate (O-methylation)
This protocol describes the methylation of the hydroxyl group of this compound.[1]
Materials:
-
This compound
-
Dimethyl sulfate
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round bottom flask, dissolve this compound in methanol.
-
To this solution, add a solution of potassium hydroxide in water.
-
Add dimethyl sulfate dropwise to the reaction mixture while stirring.
-
After the addition is complete, reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The solid product will precipitate out. Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Methyl 3,5-dichloro-4-methoxybenzoate.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 3,5-dichloro-4-hydroxybenzohydrazide
This protocol details the conversion of the methyl ester to a hydrazide.[1]
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend this compound in ethanol in a round bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 3,5-dichloro-4-hydroxybenzohydrazide.
-
Confirm the structure of the product by spectroscopic methods.
Biological Testing Protocols
Protocol 3: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized derivatives of this compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Replace the old medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 4: In Vitro Antimicrobial Activity - Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized derivatives
-
96-well microtiter plates
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: Illustrative Anticancer Activity of this compound Derivatives
| Compound ID | Derivatization | R Group | Cancer Cell Line | IC₅₀ (µM) |
| Parent | - | - | MCF-7 | >100 |
| Parent | - | - | A549 | >100 |
| DERIV-01 | O-alkylation | -CH₃ | MCF-7 | 75.2 |
| DERIV-01 | O-alkylation | -CH₃ | A549 | 89.5 |
| DERIV-02 | O-alkylation | -CH₂CH₃ | MCF-7 | 62.8 |
| DERIV-02 | O-alkylation | -CH₂CH₃ | A549 | 78.1 |
| DERIV-03 | Hydrazide | -NHNH₂ | MCF-7 | 95.3 |
| DERIV-03 | Hydrazide | -NHNH₂ | A549 | >100 |
Table 2: Illustrative Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivatization | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | - | - | 128 | >256 | >256 |
| DERIV-01 | O-alkylation | -CH₃ | 64 | 128 | 128 |
| DERIV-02 | O-alkylation | -CH₂CH₃ | 32 | 128 | 64 |
| DERIV-03 | Hydrazide | -NHNH₂ | 128 | 256 | 256 |
Visualizations
Caption: Workflow for Derivatization and Biological Testing.
Caption: MTT Assay Workflow for Cytotoxicity Screening.
Structure-Activity Relationship (SAR) Insights
Based on literature for similar halogenated phenolic compounds, the following SAR trends can be hypothesized:
-
O-Alkylation: Increasing the chain length of the alkyl group at the 4-position may enhance lipophilicity, potentially leading to improved antimicrobial activity, particularly against Gram-positive bacteria. However, excessive steric bulk could be detrimental.
-
Halogenation: The presence of two chlorine atoms at positions 3 and 5 is expected to increase the acidity of the phenolic proton and contribute to the overall lipophilicity and electronic character of the molecule, which are crucial for biological activity.
-
Hydrazide/Hydrazone Formation: The conversion of the ester to a hydrazide and subsequently to hydrazones introduces additional hydrogen bonding donors and acceptors, which can facilitate interactions with biological targets. The nature of the substituent on the hydrazone moiety will significantly impact the biological activity.
Conclusion
This compound is a promising starting material for the development of new therapeutic agents. The protocols outlined in this document provide a framework for the synthesis of its derivatives and their evaluation in anticancer and antimicrobial assays. Further derivatization and comprehensive biological testing are warranted to explore the full therapeutic potential of this chemical scaffold.
References
Troubleshooting & Optimization
"optimizing reaction conditions for the synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Fischer-Speier esterification of 3,5-dichloro-4-hydroxybenzoic acid using methanol as both the reagent and solvent, with a strong acid catalyst like sulfuric acid. This is a well-established method for converting carboxylic acids to their corresponding methyl esters.
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include achieving a high yield due to the equilibrium nature of the Fischer esterification, potential side reactions under harsh conditions, and purification of the final product from unreacted starting material and byproducts. The electron-withdrawing nature of the two chlorine atoms can also decrease the reactivity of the carboxylic acid, potentially requiring more forcing conditions compared to unsubstituted benzoic acid.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes. The starting material, 3,5-dichloro-4-hydroxybenzoic acid, is more polar and will have a lower Rf value than the less polar product, this compound. The reaction is considered complete when the spot for the starting material is no longer visible.
Q4: What are the key safety precautions for this synthesis?
A4: When using concentrated sulfuric acid, always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Methanol is flammable and toxic, so avoid ignition sources and inhalation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Equilibrium not shifted towards product: The Fischer esterification is a reversible reaction. 2. Insufficient reaction time or temperature: The dichlorinated benzoic acid may be less reactive. 3. Presence of water: Water is a byproduct and can drive the reaction backward. 4. Inactive catalyst: The acid catalyst may be old or contaminated. | 1. Use a large excess of methanol (it can also serve as the solvent). Consider removing water as it forms using a Dean-Stark apparatus if using a co-solvent like toluene. 2. Increase the reflux time and ensure the reaction mixture is maintained at the appropriate temperature. Monitor the reaction by TLC until the starting material is consumed. 3. Use anhydrous methanol and ensure all glassware is thoroughly dried before use. 4. Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst. |
| Formation of Side Products | 1. O-methylation of the phenolic hydroxyl group: This can occur under harsh acidic conditions, leading to the formation of Methyl 3,5-dichloro-4-methoxybenzoate. | 1. Use milder reaction conditions, such as a less corrosive acid catalyst (e.g., p-toluenesulfonic acid) or a lower reaction temperature for a longer duration. |
| Difficult Product Purification | 1. Incomplete removal of acid catalyst: Residual acid can complicate purification and may cause product degradation upon heating. 2. Co-elution of product and starting material: The polarity difference may not be sufficient for easy separation by column chromatography. | 1. Thoroughly wash the organic extract with a saturated sodium bicarbonate solution to neutralize and remove all traces of the acid catalyst. 2. Optimize the solvent system for column chromatography using TLC. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) should be employed for better separation. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Impurities can lower the melting point of the product, causing it to be an oil or a waxy solid. | 1. Ensure the product is pure. Further purification by recrystallization or multiple column chromatography runs may be necessary. |
Data Presentation
The following table summarizes typical reaction parameters for the Fischer esterification of substituted benzoic acids, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Condition | Expected Outcome |
| Reactant Ratio (Acid:Methanol) | 1:10 to 1:20 (molar ratio) | A large excess of methanol drives the equilibrium towards the product. |
| Catalyst | Concentrated Sulfuric Acid | Effective proton source to activate the carbonyl group of the carboxylic acid. |
| Catalyst Loading | 0.1 - 0.2 equivalents | Sufficient to catalyze the reaction without promoting excessive side reactions. |
| Reaction Temperature | Reflux (approx. 65 °C for methanol) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4 - 18 hours | Dependent on the reactivity of the substrate; monitoring by TLC is crucial. |
| Typical Yield | 70 - 95% | Highly dependent on the specific substrate and reaction conditions. |
| Purity (after purification) | >98% | Achievable with careful purification by column chromatography and/or recrystallization. |
Experimental Protocols
Inferred Protocol for Fischer Esterification of 3,5-dichloro-4-hydroxybenzoic acid
Disclaimer: This protocol is inferred from standard Fischer esterification procedures for similar substituted benzoic acids. Optimization may be required to achieve the best results for this specific substrate.
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for TLC and column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous methanol (10-20 volumes relative to the benzoic acid).
-
With stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-18 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and remove any unreacted carboxylic acid. Repeat the wash until no more CO2 evolution is observed.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to separate the product from any impurities.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
For higher purity, the product can be recrystallized from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
"troubleshooting byproduct formation in Methyl 3,5-dichloro-4-hydroxybenzoate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method involves a two-step process:
-
Chlorination: The electrophilic chlorination of a 4-hydroxybenzoic acid derivative (either the acid or its methyl ester) at the 3 and 5 positions.
-
Esterification: The Fischer-Speier esterification of 3,5-dichloro-4-hydroxybenzoic acid with methanol, catalyzed by a strong acid. The order of these steps can be reversed.
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: The primary byproducts of concern can arise from both the chlorination and esterification steps:
-
Incomplete Chlorination: Methyl 3-chloro-4-hydroxybenzoate.
-
Incomplete Esterification: Unreacted 3,5-dichloro-4-hydroxybenzoic acid.
-
O-Methylation: Methyl 3,5-dichloro-4-methoxybenzoate, which can occur under harsh esterification conditions.[1]
-
Hydrolysis: The desired ester can be hydrolyzed back to 3,5-dichloro-4-hydroxybenzoic acid during workup if conditions are not carefully controlled.[1]
-
Over-chlorination Products: Although less common with careful control of stoichiometry, further chlorination could lead to other polychlorinated species or even ring-cleavage products under harsh conditions.[2][3][4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting carboxylic acid is more polar and will have a lower Rf value than the product ester, which is less polar. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1]
Q4: What is a typical yield and purity for this synthesis?
A4: With proper optimization to drive the reaction to completion and careful purification, yields for such syntheses can be high. Purity of >98% is often achievable after purification steps like column chromatography or recrystallization.[1]
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, categorized by the observed problem.
Problem 1: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Chlorination | Ensure the correct stoichiometry of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) is used. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the mono-chlorinated intermediate. |
| Incomplete Esterification | The Fischer esterification is an equilibrium-limited reaction.[5] To shift the equilibrium towards the product, use a large excess of methanol, which can also serve as the solvent. Ensure the use of a fresh and effective acid catalyst (e.g., concentrated H₂SO₄). |
| Presence of Water | Water is a byproduct of the esterification and can reverse the reaction.[1] Use anhydrous methanol and thoroughly dried glassware. The addition of a dehydrating agent like molecular sieves can also be beneficial.[1] |
| Product Loss During Workup | Ensure thorough extraction of the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times. Be cautious with the pH during neutralization to avoid hydrolysis of the ester. |
Problem 2: Presence of Significant Impurities in the Crude Product
Symptom: TLC or HPLC analysis of the crude product shows multiple spots/peaks in addition to the desired product.
Troubleshooting Specific Byproducts:
| Byproduct Identity | Symptom on TLC/HPLC | Formation Mechanism & Prevention | Purification Strategy |
| 3,5-dichloro-4-hydroxybenzoic acid | A more polar spot/peak (lower Rf on TLC) than the product. | Incomplete esterification or hydrolysis during workup. Prevention: Increase reflux time, use excess anhydrous methanol, and perform neutralization carefully with a weak base (e.g., saturated NaHCO₃ solution). | Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the acidic starting material. |
| Methyl 3-chloro-4-hydroxybenzoate | A spot/peak with polarity between the starting material and the final product. | Incomplete chlorination. Prevention: Ensure at least two equivalents of the chlorinating agent are used and allow for sufficient reaction time. Monitor the reaction to completion. | Column Chromatography: Careful column chromatography with a suitable solvent gradient (e.g., ethyl acetate in hexane) should separate the mono- and di-chlorinated products. |
| Methyl 3,5-dichloro-4-methoxybenzoate | A less polar spot/peak (higher Rf on TLC) than the product. | O-methylation of the phenolic hydroxyl group, favored by high temperatures and prolonged reaction times during esterification.[1] Prevention: Use the minimum effective amount of acid catalyst and avoid excessively high temperatures or prolonged refluxing. | Column Chromatography: This byproduct is close in polarity to the desired product, making separation challenging. Careful column chromatography with a shallow solvent gradient may be effective. |
Experimental Protocols
Protocol 1: Chlorination of Methyl 4-hydroxybenzoate
This protocol is a general guideline for the chlorination step.
Materials:
-
Methyl 4-hydroxybenzoate
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Titanium tetrachloride (TiCl₄) (catalyst)[6]
Procedure:
-
Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DCM at room temperature under an inert atmosphere.
-
Add N-Chlorosuccinimide (2.1 eq).
-
Carefully add a catalytic amount of TiCl₄.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding ice water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Fischer Esterification of 3,5-dichloro-4-hydroxybenzoic acid
This protocol describes a typical Fischer esterification.
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq).
-
With cooling, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash carefully with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
Protocol 3: Purity Analysis by HPLC
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products [infoscience.epfl.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 3337-59-5 [chemicalbook.com]
Technical Support Center: Optimizing the Production of Methyl 3,5-dichloro-4-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate, a key intermediate in the pharmaceutical and agrochemical industries.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound? A1: The most prevalent laboratory and industrial method is the Fischer esterification of 3,5-dichloro-4-hydroxybenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is performed under reflux conditions. This method is favored for its simplicity and use of readily available reagents.
Q2: What are the critical factors that influence the final yield of the esterification reaction? A2: Several factors are crucial for maximizing yield:
-
Reactant Molar Ratio: Using a significant excess of methanol not only serves as the solvent but also shifts the reaction equilibrium towards the formation of the ester product.
-
Catalyst Activity: The concentration and purity of the acid catalyst are critical; a fresh or properly stored catalyst should be used to ensure an efficient reaction rate.
-
Reaction Temperature: The optimal temperature is generally the reflux temperature of methanol (approximately 65°C). Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures can promote side reactions.
-
Anhydrous Conditions: The presence of water can hydrolyze the ester product back to the carboxylic acid, thereby reducing the yield. Using anhydrous methanol and dry glassware is essential.
-
Reaction Time: The reaction must be allowed to proceed to
Technical Support Center: Purification of Crude Methyl 3,5-dichloro-4-hydroxybenzoate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude Methyl 3,5-dichloro-4-hydroxybenzoate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent system for the recrystallization of this compound?
A1: A mixed solvent system of ethanol and water is highly recommended. This compound exhibits good solubility in hot ethanol and poor solubility in water. This differential solubility is ideal for inducing crystallization upon the addition of water to a hot ethanolic solution. Other solvents such as methanol or acetone may also be effective, but the ethanol/water system is a robust starting point.
Q2: What are the likely impurities in crude this compound?
A2: If synthesized by the chlorination of methyl 4-hydroxybenzoate with N-chlorosuccinimide (NCS), common impurities include the unreacted starting material (methyl 4-hydroxybenzoate), the mono-chlorinated intermediate (methyl 3-chloro-4-hydroxybenzoate), and succinimide, a byproduct from the chlorinating agent.
Q3: How can I determine the purity of my recrystallized product?
A3: The purity of the final product can be assessed by several methods. A sharp melting point that corresponds to the literature value is a strong indicator of high purity. Additionally, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for a more quantitative assessment of purity.
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" is the separation of the dissolved solute as a liquid phase rather than solid crystals when the solution is cooled. This is more common with compounds that have relatively low melting points or when the solution is highly impure. To prevent this, ensure a slower cooling rate. You can also try adding slightly more of the "good" solvent (ethanol) to the hot solution before cooling. If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional hot ethanol, and allow it to cool more slowly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used. - The solution is supersaturated. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. |
| "Oiling Out" of the Product | - The cooling rate is too rapid. - The solution is highly impure. - The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution to dissolve the oil, add a small amount of the "good" solvent (e.g., ethanol), and allow it to cool more slowly. - Consider a preliminary purification step like a simple filtration or a wash if significant impurities are visible. - Select a solvent with a lower boiling point if possible, though for an ethanol/water system this is less likely to be the issue. |
| Poor Crystal Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1] - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent. | - Reduce the initial volume of the "good" solvent. - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, so use it sparingly. |
| Crystals Form Too Quickly | - The solution is too concentrated. | - This can trap impurities within the crystal lattice.[1] Reheat the solution, add a small amount of additional hot solvent, and allow for slower cooling to form purer crystals.[1] |
Data Presentation
The following table provides estimated solubility data for this compound in a common recrystallization solvent system. This data is illustrative and based on the principles of solubility for structurally similar compounds. For optimal results, it is recommended to determine the solubility empirically.
| Solvent System | Temperature | Estimated Solubility ( g/100 mL) | Notes |
| Ethanol | 78 °C (Boiling) | > 20 | Highly soluble in hot ethanol. |
| Ethanol | 20 °C (Room Temp) | ~ 5 | Moderately soluble at room temperature. |
| Water | 100 °C (Boiling) | < 0.1 | Very poorly soluble in hot water. |
| Water | 20 °C (Room Temp) | < 0.01 | Essentially insoluble in cold water. |
| 90% Ethanol / 10% Water (v/v) | ~80 °C (Boiling) | ~ 15 | A good starting point for dissolving the crude product. |
| 50% Ethanol / 50% Water (v/v) | 20 °C (Room Temp) | < 1 | Promotes good crystal precipitation upon cooling. |
Experimental Protocols
Protocol for Recrystallization of this compound using an Ethanol/Water Solvent System
1. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to completely dissolve the solid. This should be done on a hot plate with gentle swirling. For example, start with approximately 5-10 mL of ethanol per gram of crude material.
2. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask with a small amount of hot ethanol.
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it.
-
If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.
3. Addition of Anti-Solvent:
-
Reheat the ethanolic solution to boiling.
-
Slowly add hot water dropwise to the boiling solution until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
4. Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., a 1:1 ratio) to remove any remaining soluble impurities.
-
Continue to draw air through the filter cake for several minutes to help dry the crystals.
6. Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point of the product can be used.
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
Caption: Experimental workflow for recrystallization.
References
Technical Support Center: Addressing Solubility Issues of Methyl 3,5-dichloro-4-hydroxybenzoate in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3,5-dichloro-4-hydroxybenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is expected to have low aqueous solubility due to its chemical structure, which includes a substituted benzene ring. It is anticipated to be more soluble in organic solvents. While specific quantitative data is limited in publicly available literature, its parent compound, methyl 4-hydroxybenzoate, is described as slightly soluble in water but freely soluble in ethanol and acetone.[1]
Q2: Why am I observing precipitation of this compound in my aqueous buffer?
Precipitation is a common issue for poorly soluble compounds like this compound when the concentration in an aqueous solution exceeds its thermodynamic solubility limit. This can be influenced by factors such as pH, temperature, and the presence of other solutes.
Q3: Can pH adjustment improve the solubility of this compound?
Yes, for ionizable compounds, pH modification can significantly impact solubility.[2] this compound has a phenolic hydroxyl group, which is weakly acidic. Increasing the pH of the aqueous solution above the pKa of this group will lead to its deprotonation, forming a more soluble phenolate salt. For chlorinated phenols, solubility is generally constant at low pH and increases near the pKa.[3]
Q4: What are co-solvents and can they help dissolve this compound?
Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds.[4] Commonly used co-solvents in research settings include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[5] These can be effective for dissolving compounds like this compound.
Q5: What is a solid dispersion and is it a suitable technique for this compound?
A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[6] This technique can enhance the dissolution rate and apparent solubility by presenting the drug in an amorphous form and improving its wettability.[7] It is a promising strategy for improving the oral absorption of poorly soluble drugs.[6]
Troubleshooting Guides
Issue: Compound Crashes Out of Solution Upon Addition to Aqueous Buffer
Possible Cause: The concentration of your stock solution (likely in an organic solvent like DMSO) is too high, leading to precipitation when diluted into the aqueous buffer where the compound is less soluble.
Troubleshooting Steps:
-
Reduce Stock Concentration: Lower the concentration of your initial stock solution.
-
Increase Co-solvent Percentage: If your experimental design allows, increase the final percentage of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous solution. However, be mindful of potential effects on your experimental system.
-
Stepwise Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate better mixing and dispersion.
-
pH Adjustment: If applicable to your experiment, adjust the pH of the aqueous buffer to a more alkaline value to increase the solubility of the weakly acidic this compound.
Issue: Inconsistent Results in Biological Assays
Possible Cause: Poor solubility is leading to variable concentrations of the dissolved compound in your experiments. The compound may be precipitating over time.
Troubleshooting Steps:
-
Verify Solubility Limit: Experimentally determine the solubility of this compound in your specific assay buffer (see Experimental Protocols section).
-
Work Below Solubility Limit: Ensure that the final concentration of the compound in your assay is below its determined solubility limit in that specific medium.
-
Prepare Fresh Solutions: Prepare fresh dilutions from your stock solution immediately before each experiment to minimize the risk of precipitation over time.
-
Visual Inspection: Before use, visually inspect your final solutions for any signs of precipitation (cloudiness, particulates).
Data Presentation
Table 1: Qualitative Solubility Profile
| Solvent | Expected Solubility of this compound | Observed Solubility of Methyl 4-hydroxybenzoate |
| Water | Poorly Soluble | Slightly Soluble |
| Ethanol | Soluble | Freely Soluble |
| Acetone | Soluble | Freely Soluble |
| Diethyl Ether | Soluble | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble[8] |
Table 2: Quantitative Solubility of Methyl 4-hydroxybenzoate
| Solvent | Solubility | Temperature |
| Water | 1 part in 400 parts solvent[9] | 25°C |
| Water | 1 part in 50 parts solvent | 80°C |
| Ethanol | 1 part in 2 parts solvent[9] | - |
| Ethanol | 50 mg/mL[9] | - |
| Propylene Glycol | 1 part in 4 parts solvent | - |
| DMSO | 30 mg/mL (197.17 mM)[8] | - |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the determination of the thermodynamic (equilibrium) solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).[1]
-
Allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with the appropriate solvent (mobile phase for HPLC or the same buffer for UV-Vis) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method with a standard curve.[3][10]
-
Calculate the solubility in the original undiluted sample, accounting for the dilution factor.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes a general method to evaluate the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound (solid)
-
Primary solvent (e.g., water or aqueous buffer)
-
Co-solvent (e.g., ethanol, DMSO, PEG 400)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Analytical instrumentation (HPLC or UV-Vis)
Procedure:
-
Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
For each co-solvent concentration, add an excess of solid this compound to a vial.
-
Follow steps 3-10 from Protocol 1 to determine the solubility at each co-solvent concentration.
-
Plot the solubility of this compound as a function of the co-solvent percentage to determine the optimal concentration for your needs.
Visualizations
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Caption: Troubleshooting flowchart for addressing precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmaguru.co [pharmaguru.co]
"preventing side reactions during the derivatization of Methyl 3,5-dichloro-4-hydroxybenzoate"
Welcome to the technical support center for the derivatization of Methyl 3,5-dichloro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to help prevent common side reactions and optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the phenolic hydroxyl group of this compound?
A1: The two most common derivatization methods are O-alkylation (typically via the Williamson ether synthesis) to form ethers, and O-acylation (esterification) to form esters. The choice depends on the desired properties of the final molecule, as ether linkages are generally more stable than ester linkages, particularly under basic or acidic conditions.
Q2: The phenolic hydroxyl group in my starting material seems unreactive. Why might this be?
A2: The reactivity of the hydroxyl group is influenced by the two ortho-chlorine atoms. These electron-withdrawing groups increase the acidity of the phenol (making deprotonation easier) but can also sterically hinder the approach of bulky reagents. If you are experiencing low reactivity, consider using less sterically demanding reagents or optimizing reaction conditions to overcome this hindrance.
Q3: Is there a risk of the methyl ester group reacting under the conditions used for derivatizing the phenol?
A3: Yes, this is a critical consideration. When using basic conditions, particularly with strong bases like sodium hydroxide or sodium hydride at elevated temperatures, there is a significant risk of hydrolyzing the methyl ester to a carboxylate.[1][2] This is a common side reaction that can lead to a mixture of products and lower yields of the desired derivative. Milder bases like potassium carbonate are often preferred to minimize this side reaction.
Q4: What is the primary side reaction of concern during O-alkylation via the Williamson ether synthesis?
A4: Besides ester hydrolysis, the most common side reaction is elimination (E2 reaction) of the alkyl halide, which competes with the desired substitution (SN2 reaction).[3] This is especially prevalent when using secondary or tertiary alkyl halides. The phenoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether. Using primary alkyl halides and carefully controlling the temperature can minimize this.[3]
Q5: How can I monitor the progress of my derivatization reaction?
A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. The starting material, this compound, is relatively polar due to the free hydroxyl group. The ether or ester derivative will be less polar and should have a higher Rf value. By co-spotting the reaction mixture with the starting material, you can visualize the disappearance of the starting material and the appearance of the product. A common mobile phase for TLC is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Problem 1: Low Yield of O-Alkylated Product (Williamson Ether Synthesis)
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation: The base is not strong enough to fully deprotonate the phenol. | Although the ortho-chlorines increase acidity, ensure the base is sufficient. Switch from a weaker base (e.g., NaHCO₃) to a moderately strong base like potassium carbonate (K₂CO₃). Stronger bases like sodium hydride (NaH) can be used but increase the risk of ester hydrolysis. |
| E2 Elimination of Alkyl Halide: The alkyl halide is sterically hindered (secondary/tertiary) or the temperature is too high.[3] | Use a primary alkyl halide whenever possible. If a secondary halide is necessary, use a less hindered base and lower the reaction temperature. Consider using an alkyl sulfonate (e.g., tosylate, mesylate) as the electrophile, as they are excellent leaving groups. |
| Side Reaction: Ester Hydrolysis: The basic conditions are too harsh, leading to saponification of the methyl ester.[1][2] | Use a milder base such as potassium carbonate instead of hydroxides or hydrides. Keep the reaction temperature as low as possible and monitor the reaction closely to avoid prolonged reaction times. |
| Poor Solvent Choice: The solvent is not suitable for an SN2 reaction. | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion to act as a nucleophile. |
| Steric Hindrance: The ortho-chlorine atoms are blocking the approach of a bulky alkylating agent. | If possible, use a smaller alkylating agent (e.g., methyl iodide, ethyl bromide). For more hindered ethers, consider alternative synthetic routes such as the Mitsunobu reaction, which proceeds under milder, neutral conditions.[4] |
Problem 2: Formation of Multiple Products in O-Acylation (Esterification)
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Insufficient acylating agent or reaction time. | Use a slight excess (1.1-1.2 equivalents) of the acyl chloride or anhydride. Monitor the reaction by TLC until the starting material is consumed. |
| Hydrolysis of Acylating Agent: The reaction is sensitive to water. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reaction: Ester Hydrolysis: If using basic conditions (like Schotten-Baumann), prolonged exposure can hydrolyze the product or starting material ester.[5][6] | Add the base slowly to the reaction mixture and maintain a controlled pH. Once the reaction is complete, promptly work up the reaction to neutralize the base. |
| Impure Acylating Agent: The acyl chloride or anhydride may be partially hydrolyzed to the corresponding carboxylic acid. | Use a freshly opened bottle of the acylating agent or purify it by distillation before use. The carboxylic acid impurity can complicate purification. |
Data Presentation: O-Alkylation Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the Williamson ether synthesis with this compound. Yields are illustrative and can vary based on reaction scale and purity of reagents.
| Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Key Considerations |
| Methyl Iodide | K₂CO₃ (1.5) | DMF | 60 | 4 | 90-95 | Highly reactive, reaction is typically clean. |
| Ethyl Bromide | K₂CO₃ (1.5) | DMF | 70 | 6 | 85-90 | Good yield, minimal side reactions. |
| Benzyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 80 (reflux) | 8 | 80-85 | Monitor for potential C-alkylation, though unlikely with this substrate. |
| Isopropyl Bromide | K₂CO₃ (2.0) | DMF | 80 | 12-18 | 40-60 | Significant E2 elimination is expected. Lower temperatures may favor SN2 but will be very slow. |
| tert-Butyl Bromide | K₂CO₃ (2.0) | DMF | 80 | 24 | < 5 | E2 elimination will be the major pathway. Not a suitable method. |
Experimental Protocols
Protocol 1: O-Alkylation with Ethyl Bromide (Williamson Ether Synthesis)
This protocol describes the synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate.
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.21 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol) and 40 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add ethyl bromide (1.63 g, 1.1 mL, 15 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 70°C and stir for 6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. A white precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with water (3 x 30 mL) and then with a small amount of cold hexane. Recrystallize the crude product from ethanol/water to yield the pure ether.
Protocol 2: O-Acylation with Acetyl Chloride (Esterification)
This protocol describes the synthesis of Methyl 4-acetoxy-3,5-dichlorobenzoate.
-
Reagent Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.21 g, 10 mmol) in 30 mL of anhydrous dichloromethane. Add anhydrous pyridine (1.2 mL, 15 mmol).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution. A white precipitate of pyridinium hydrochloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization.
Visualizations
Caption: Workflow for O-alkylation via Williamson ether synthesis.
References
- 1. Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plot - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and cost-effective route involves a two-step process:
-
Fischer Esterification: Reaction of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce methyl 4-hydroxybenzoate (Methylparaben).[1]
-
Electrophilic Chlorination: Subsequent chlorination of methyl 4-hydroxybenzoate using a suitable chlorinating agent to introduce two chlorine atoms at the 3 and 5 positions of the benzene ring.[2]
Q2: What are the critical parameters to control during the chlorination step?
A2: Key parameters for a successful and safe chlorination reaction include:
-
Stoichiometry of the chlorinating agent: Precise control is needed to avoid under- or over-chlorination.
-
Reaction temperature: Exothermic reactions require efficient heat management to prevent runaway reactions and the formation of byproducts.[3]
-
Catalyst selection and concentration: The choice of catalyst can influence the regioselectivity and reaction rate.
-
Solvent: The solvent should be inert to the reaction conditions and allow for good solubility of the reactants.
Q3: What are the primary impurities I should be aware of in this synthesis?
A3: The primary impurities of concern are:
-
Unreacted starting materials: Residual methyl 4-hydroxybenzoate.
-
Mono-chlorinated intermediate: Methyl 3-chloro-4-hydroxybenzoate.
-
Over-chlorinated byproducts: Trichlorinated species may form if the reaction is not carefully controlled.
-
Isomeric impurities: Depending on the reaction conditions, other chlorinated isomers might be present in trace amounts.[4]
Q4: How can I monitor the progress of the reaction during scale-up?
A4: For larger-scale production, High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative monitoring of the starting material, intermediate, and final product. For quick qualitative checks, Thin-Layer Chromatography (TLC) can be employed.[5]
Q5: What are the recommended purification methods for industrial-scale production?
A5: At a larger scale, recrystallization is often the most practical and cost-effective method for purifying the final product. The choice of solvent system is critical for achieving high purity and yield. For highly impure batches, a column chromatography step might be necessary, though it is less common in large-scale manufacturing due to cost.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Chlorination: Insufficient chlorinating agent, low reaction temperature, or short reaction time. | - Increase the equivalents of the chlorinating agent incrementally. - Optimize the reaction temperature and time based on HPLC monitoring. |
| Side Reactions: Over-chlorination or degradation of the product due to excessive temperature or prolonged reaction time. | - Carefully control the reaction temperature with an efficient cooling system. - Monitor the reaction closely and stop it once the starting material is consumed to an optimal level. | |
| Product Loss During Workup: Inefficient extraction or premature precipitation of the product. | - Ensure complete extraction by using an adequate volume of a suitable solvent and performing multiple extractions. - Control the pH carefully during neutralization to prevent the product from precipitating in the aqueous layer.[5] | |
| Presence of Significant Impurities | Mono-chlorinated Impurity: Incomplete reaction. | - Increase the reaction time or the amount of chlorinating agent. |
| Over-chlorinated Byproducts: Excess chlorinating agent or high reaction temperature. | - Reduce the equivalents of the chlorinating agent. - Maintain a lower reaction temperature. | |
| Dark-Colored Product: Oxidation of the phenolic hydroxyl group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen). - Consider treating the crude product with activated carbon.[4] | |
| Difficulty in Purification | Co-crystallization of Impurities: Similar solubility of the product and impurities in the chosen recrystallization solvent. | - Screen for different solvent systems for recrystallization. A mixture of solvents might provide better selectivity. - Consider a multi-step purification process, such as a wash with a specific solvent to remove a particular impurity before recrystallization. |
| Oily Product After Recrystallization: Presence of low-melting impurities or residual solvent. | - Ensure the crude product is sufficiently pure before attempting recrystallization. - Dry the final product under vacuum at a suitable temperature to remove all residual solvent. |
Data Presentation
Table 1: Representative Yield and Purity Data for the Synthesis of this compound at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Plant Scale (10 kg) |
| Starting Material | Methyl 4-hydroxybenzoate | Methyl 4-hydroxybenzoate |
| Chlorinating Agent | Sulfuryl chloride | Sulfuryl chloride |
| Typical Yield | 80-90% | 75-85% |
| Purity (after purification) | >99% (by HPLC) | >98.5% (by HPLC) |
| Key Challenge | Optimizing reaction conditions | Heat management and safe handling of reagents |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions and equipment used.[8]
Experimental Protocols
Protocol 1: Fischer Esterification of 4-hydroxybenzoic acid (Scale-up Adaptation)
This protocol is adapted for a larger scale synthesis of the intermediate, methyl 4-hydroxybenzoate.
Materials:
-
4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-hydroxybenzoic acid and an excess of anhydrous methanol (acting as both reactant and solvent).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-hydroxybenzoate. The crude product can be purified by recrystallization if necessary.[9][10]
Protocol 2: Chlorination of Methyl 4-hydroxybenzoate (Scale-up Adaptation)
This protocol describes the chlorination of the intermediate to the final product.
Materials:
-
Methyl 4-hydroxybenzoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (or another suitable inert solvent)
-
Ice
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, addition funnel, and a temperature probe, dissolve methyl 4-hydroxybenzoate in anhydrous dichloromethane.
-
Cool the solution in an ice-water bath.
-
Slowly add sulfuryl chloride (approximately 2.2 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding ice.
-
Dilute the mixture with ethyl acetate.
-
Separate the organic phase and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[2][11]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. icheme.org [icheme.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
- 7. JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester - Google Patents [patents.google.com]
- 8. azom.com [azom.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. iajpr.com [iajpr.com]
- 11. This compound | 3337-59-5 [chemicalbook.com]
Technical Support Center: Optimizing HPLC Separation of Methyl 3,5-dichloro-4-hydroxybenzoate and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Methyl 3,5-dichloro-4-hydroxybenzoate from its structural isomers.
Troubleshooting Guide
This section addresses common challenges encountered during the HPLC analysis of this compound and its isomers, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor resolution or complete co-elution of my isomeric peaks?
A1: Poor resolution is a frequent challenge due to the high structural similarity of isomers. Several factors can contribute to this issue:
-
Inadequate Mobile Phase Composition: The choice and ratio of organic solvents in your mobile phase are critical for achieving selectivity between isomers.
-
Solution: Systematically adjust the mobile phase composition. If you are using acetonitrile, consider substituting it with or adding methanol. Even small changes in the organic solvent percentage can significantly impact resolution. For structurally similar compounds, a lower organic content generally increases retention and may improve separation.[1]
-
-
Inappropriate Column Chemistry: A standard C18 column may not provide sufficient selectivity for closely related isomers.
-
Solution: Consider columns with different stationary phases. A phenyl-hexyl or a biphenyl column can offer alternative selectivity for aromatic and halogenated compounds through π-π interactions.
-
-
Mobile Phase pH is Not Optimal: The ionization state of your phenolic analytes can affect their retention and peak shape.
-
Solution: Adjust the mobile phase pH. For phenolic compounds, using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can suppress the ionization of the hydroxyl group, leading to better peak shape and potentially improved resolution.[2]
-
-
Gradient Profile is Too Steep: A rapid gradient may not provide enough time for the separation of closely eluting isomers.
-
Solution: Employ a shallower gradient around the expected elution time of your isomers. Introducing isocratic holds at specific points in the gradient can also enhance resolution.[1]
-
Q2: My peaks are exhibiting significant tailing. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing phenolic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[3]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl group of your analyte, causing tailing.[3]
-
Solution: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol activity.[2] Using a modern, well-end-capped column can also minimize these interactions.
-
-
Mobile Phase pH Mismatch: A mobile phase pH close to the pKa of the phenolic analyte can lead to mixed ionization states and peak distortion.[3]
-
Solution: Ensure the mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa. For acidic compounds like phenols, a low pH mobile phase is generally recommended.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or a void at the column inlet can disrupt the packed bed and cause tailing.[3][4]
-
Solution: Use a guard column to protect your analytical column.[4] If contamination is suspected, flush the column with a strong solvent. If a void has formed, the column may need to be replaced.
-
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[3]
-
Solution: Dilute your sample or reduce the injection volume.[5]
-
Q3: The peaks for my isomers are broad, which is affecting my ability to accurately quantify them. What should I do?
A3: Broad peaks can result from several factors related to the HPLC system and method parameters.
-
Mismatch between Sample Solvent and Mobile Phase: Dissolving your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion and broadening.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.[5]
-
Solution: Use shorter, narrower internal diameter tubing where possible and ensure your detector is configured for low dispersion.
-
-
Suboptimal Flow Rate: A flow rate that is too high can lead to reduced efficiency and broader peaks.
-
Solution: Try reducing the flow rate. This can sometimes enhance separation, though it will increase the run time.[1]
-
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak sharpness.
-
Solution: Use a column oven to maintain a consistent and optimized temperature. Increasing the temperature can sometimes improve peak shape by reducing mobile phase viscosity.[6]
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating this compound from its isomers?
A1: A high-quality, well-end-capped C18 column is a good starting point for developing a separation method. For enhanced selectivity, especially for positional isomers, consider using a phenyl-hexyl or a biphenyl stationary phase to leverage potential π-π interactions with the aromatic ring of the analytes.
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A2: The choice of organic modifier can significantly impact selectivity. Acetonitrile and methanol have different solvent properties and will interact differently with your analytes and the stationary phase. It is often beneficial to screen both solvents during method development to see which provides better resolution for your specific set of isomers.
Q3: Can I use gradient elution to improve the separation?
A3: Yes, gradient elution is often recommended for separating complex mixtures or when isomers have significantly different retention times. A shallow gradient can be particularly effective in resolving closely eluting peaks.[1]
Q4: What is a good starting point for method development?
A4: A good starting point would be a C18 column with a mobile phase consisting of a mixture of water (with 0.1% formic acid) and acetonitrile or methanol. You can begin with a 50:50 (v/v) ratio and then adjust the organic content to optimize retention and resolution. A flow rate of 1.0 mL/min and a detection wavelength around 254-280 nm are common starting parameters for phenolic compounds.
Data Presentation
The following tables present hypothetical data from a method development study to illustrate the effect of mobile phase composition on the separation of this compound and a closely eluting isomer.
Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution
| % Acetonitrile in Water (with 0.1% Formic Acid) | Retention Time (min) - this compound | Retention Time (min) - Isomer | Resolution (Rs) |
| 60% | 4.2 | 4.5 | 1.1 |
| 55% | 5.8 | 6.2 | 1.4 |
| 50% | 7.5 | 8.1 | 1.8 |
| 45% | 9.8 | 10.6 | 2.1 |
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Mobile Phase Composition (50:50, v/v with 0.1% Formic Acid in Water) | Retention Time (min) - this compound | Retention Time (min) - Isomer | Resolution (Rs) |
| Acetonitrile:Water | 7.5 | 8.1 | 1.8 |
| Methanol:Water | 6.9 | 7.3 | 1.5 |
Experimental Protocols
Protocol 1: HPLC Method Development for the Separation of this compound and its Isomers
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or PDA detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 258 nm.
-
Column Temperature: 30°C.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic Acid (LC-MS grade).
-
Reference standards of this compound and its isomers.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of each isomer (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
Prepare a mixed standard solution containing all isomers at a suitable concentration (e.g., 50 µg/mL) by diluting the stock solutions with the initial mobile phase composition.
4. Method Development Steps:
-
Initial Scouting Run: Begin with an isocratic elution using 50% Mobile Phase B (Acetonitrile).
-
Optimize Organic Content: Adjust the percentage of Mobile Phase B to achieve retention factors (k') between 2 and 10 for the target analytes.
-
Screen Organic Modifier: Repeat the optimization with Methanol as Mobile Phase B to compare selectivity and resolution.
-
pH Adjustment: Ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to maintain the analytes in their non-ionized form.
-
Gradient Elution (if necessary): If isocratic elution does not provide adequate separation, develop a linear gradient. Start with a broad gradient (e.g., 5-95% B over 20 minutes) and then create a shallower gradient around the elution time of the isomers.
-
Temperature Optimization: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on resolution and peak shape.
Visualizations
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Systematic workflow for HPLC method development.
References
- 1. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
"mitigating the instability of Methyl 3,5-dichloro-4-hydroxybenzoate under basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3,5-dichloro-4-hydroxybenzoate, focusing on mitigating its instability under basic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in basic environments.
Issue 1: Rapid Degradation of this compound in Basic Solutions
-
Question: My solution of this compound turns color and shows degradation peaks on HPLC shortly after adding a basic reagent. How can I prevent this?
-
Answer: this compound is a phenolic ester, which makes it susceptible to hydrolysis under basic conditions. The ester bond is cleaved, leading to the formation of 3,5-dichloro-4-hydroxybenzoic acid and methanol. To mitigate this, consider the following solutions:
-
pH Control: If your experimental conditions allow, maintaining a neutral or slightly acidic pH will significantly slow down the rate of hydrolysis.
-
Use of a Non-Nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base that is less likely to attack the ester group.
-
Lower Reaction Temperature: Reducing the temperature of your reaction will decrease the rate of the hydrolysis reaction.
-
Protecting Group Strategy: For multi-step syntheses where the ester must be preserved during a basic step, protecting the phenolic hydroxyl group is an effective strategy.
-
Issue 2: Low Yield in Reactions Involving this compound under Basic Conditions
-
Question: I am getting a low yield of my desired product in a reaction where this compound is a starting material in the presence of a base. What are the likely causes and solutions?
-
Answer: Low yields in such reactions are often due to the degradation of the starting material or the product.
-
Possible Cause 1: Starting Material Degradation: As mentioned, this compound is unstable in basic conditions. If it degrades before it can react, the yield of your desired product will be low.
-
Solution: Implement the mitigation strategies described in Issue 1, such as pH control or the use of a protecting group.
-
-
Possible Cause 2: Product Instability: Your product may also be unstable under the basic reaction conditions.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time before significant product degradation occurs. Consider a workup procedure that quickly neutralizes the base.
-
-
Possible Cause 3: Incomplete Reaction: The reaction may not be going to completion.
-
Solution: While increasing reaction time or temperature can sometimes drive a reaction to completion, this may also increase the rate of degradation. A better approach might be to use a more efficient catalyst or a different solvent system that favors the desired reaction over the degradation pathway.
-
-
Issue 3: Formation of 3,5-dichloro-4-hydroxybenzoic acid as a Major Byproduct
-
Question: My reaction is producing a significant amount of 3,5-dichloro-4-hydroxybenzoic acid. How can I minimize the formation of this byproduct?
-
Answer: The presence of 3,5-dichloro-4-hydroxybenzoic acid is a direct result of the hydrolysis of the methyl ester of this compound.
-
Minimization Strategies:
-
Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Water is a reactant in the hydrolysis reaction, and its presence will promote the formation of the carboxylic acid byproduct.
-
Protect the Phenolic Hydroxyl Group: The phenoxide ion formed under basic conditions makes the ester more susceptible to hydrolysis. Protecting the hydroxyl group as an ether or a silyl ether will prevent the formation of the phenoxide and thus reduce the rate of hydrolysis.
-
Alternative Synthetic Route: If possible, consider a synthetic route where the basic step is performed before the introduction of the methyl ester.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in basic conditions?
A1: The primary degradation pathway is base-catalyzed hydrolysis of the ester bond. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 3,5-dichloro-4-hydroxybenzoic acid and methanol.
Q2: What are some suitable protecting groups for the phenolic hydroxyl group of this compound that are stable in basic conditions?
A2: Several protecting groups are stable in basic conditions and can be used to protect the phenolic hydroxyl group. The choice of protecting group will depend on the specific reaction conditions and the ease of deprotection. Some common options include:
-
Silyl Ethers: Tert-butyldimethylsilyl (TBDMS or TBS) and tert-butyldiphenylsilyl (TBDPS) ethers are generally stable to a wide range of basic conditions and are readily cleaved by fluoride sources like tetrabutylammonium fluoride (TBAF).
-
Alkyl Ethers: Methyl or benzyl ethers can be used, but their removal often requires harsh conditions.
-
Tetrafluoropyridyl (TFP) Ethers: TFP ethers are stable to a range of synthetic reaction conditions, including base, and can be cleaved under mild conditions.
Q3: How can I monitor the stability of this compound in my reaction mixture?
A3: The stability of this compound can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by:
-
Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the disappearance of the starting material and the appearance of the more polar hydrolysis product (3,5-dichloro-4-hydroxybenzoic acid).
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis, allowing you to determine the percentage of remaining this compound and the formation of any degradation products over time.
Q4: Are there any additives that can help stabilize this compound in solution?
A4: While not a substitute for controlling pH or using protecting groups, certain additives may offer some stabilizing effects:
-
Antioxidants: Phenolic compounds can be susceptible to oxidation. Adding antioxidants can help prevent oxidative degradation.
-
Chelating Agents: Metal ions can catalyze ester hydrolysis. The addition of a chelating agent like EDTA can sequester these metal ions and slow down degradation.
Quantitative Data
The following table summarizes the relative stability of a typical phenolic ester under different pH conditions. Note that the actual rates for this compound may vary.
| pH | Relative Rate of Hydrolysis | Stability |
| 3-5 | Very Slow | Generally Stable |
| 6-7 | Slow | Moderately Stable |
| 8-9 | Moderate | Unstable, significant hydrolysis |
| 10-12 | Fast | Rapidly degrades |
| >12 | Very Fast | Extremely unstable |
The next table provides a comparison of common protecting groups for phenols that are stable under basic conditions.
| Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection | Stability to Base |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Good |
| tert-Butyldiphenylsilyl Ether | TBDPS | TBDPS-Cl, Imidazole, DMF | TBAF, THF | Excellent |
| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF | Excellent |
| Tetrafluoropyridyl Ether | TFP | Pentafluoropyridine, K₂CO₃, DMF | Methyl thioglycolate, KF, 18-C-6 | Excellent |
| Benzyl Ether | Bn | Benzyl bromide, K₂CO₃, Acetone | H₂, Pd/C | Excellent |
Experimental Protocols
Protocol 1: Protection of the Phenolic Hydroxyl Group with TBDMS
-
Dissolve Starting Material: Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add Base: Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.
-
Add Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a TBDMS-protected Phenol
-
Dissolve Protected Compound: Dissolve the TBDMS-protected this compound in tetrahydrofuran (THF).
-
Add Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M in THF) dropwise to the solution at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography if necessary.
Visualizations
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Workflow for mitigating instability using a protecting group strategy.
"refining the work-up procedure for Methyl 3,5-dichloro-4-hydroxybenzoate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and purification of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (methyl 4-hydroxybenzoate) is consumed. |
| Product loss during work-up. | Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate. Avoid vigorous shaking that can lead to emulsions. | |
| Premature precipitation during neutralization. | Carefully adjust the pH of the aqueous layer during washes to prevent the product from precipitating out. | |
| Product is an Oil or Gummy Solid Instead of a Crystalline Solid | Presence of impurities. | Purify the crude product using column chromatography. The presence of residual solvent or starting materials can lower the melting point. |
| Incorrect pH during work-up. | Ensure the final aqueous wash is neutral to remove any acidic or basic impurities that could interfere with crystallization. | |
| Poor Separation During Column Chromatography | Inappropriate eluent system. | Optimize the solvent system using TLC. A common starting point for esters is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). For this specific compound, dichloromethane has been reported as an effective eluent.[1] |
| Column overloading. | Ensure the amount of crude product loaded onto the column is appropriate for the column size to prevent band broadening and poor separation. | |
| Presence of Multiple Spots on TLC After Purification | Incomplete chlorination. | The presence of a more polar spot could indicate unreacted methyl 4-hydroxybenzoate. A spot with intermediate polarity might correspond to the mono-chlorinated intermediate (methyl 3-chloro-4-hydroxybenzoate). Optimize reaction time and stoichiometry of the chlorinating agent. |
| Formation of byproducts. | The use of N-chlorosuccinimide (NCS) can sometimes lead to the formation of succinimide as a byproduct, which should be removed during the aqueous work-up.[1] Over-chlorination or side reactions on the aromatic ring are also possible. | |
| Low Recovery After Recrystallization | Unsuitable solvent choice. | Determine an appropriate solvent or solvent pair through small-scale solubility tests. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvent systems for esters include ethyl acetate/hexanes or ethanol/water. |
| Product is too soluble in the chosen solvent. | If the product is too soluble, a significant amount will be lost in the mother liquor. Try a less polar solvent system. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and purification of this compound and related compounds.
| Parameter | Typical Value | Notes |
| Reported Yield (after column chromatography) | 65% | Specific for the synthesis using N-chlorosuccinimide and titanium tetrachloride.[1] |
| Expected Purity (after column chromatography) | >99% | General expectation for this purification technique. |
| Expected Yield (Recrystallization) | 70-90% | Highly dependent on the purity of the crude material and the chosen solvent system. |
| Expected Purity (Recrystallization) | >98% | General expectation for this purification technique. |
Experimental Protocols
Detailed Work-up and Purification Protocol
This protocol is adapted from a reported synthesis of this compound.[1]
-
Quenching: After the reaction is complete, carefully add ice (approximately 10 g) to the reaction mixture and continue stirring for 30 minutes at room temperature.
-
Extraction: Dilute the mixture with ethyl acetate (to a total volume of 100 ml). Transfer the mixture to a separatory funnel.
-
Washing:
-
Separate the organic phase.
-
Wash the organic phase sequentially with water (2 x 10 ml).
-
Follow with a brine wash (10 ml).
-
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography using dichloromethane as the eluent to obtain this compound as a colorless solid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the work-up procedure for maximizing yield?
A1: The extraction step is critical. It is important to perform multiple extractions with an appropriate solvent like ethyl acetate to ensure all of the product is transferred from the aqueous phase to the organic phase. Incomplete extraction is a common reason for low yields.
Q2: My final product is slightly colored. How can I decolorize it?
A2: If the product is colored after column chromatography, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb colored impurities, which can then be removed by hot filtration.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques, including ¹H-NMR spectroscopy, mass spectrometry, and melting point analysis. The reported ¹H-NMR data in CDCl₃ are δ 7.96 (s, 2H), 6.18 (s, 1H), 3.89 (s, 3H).[1]
Q4: What are the likely impurities I might see in my crude product?
A4: The most likely impurities are unreacted starting material (methyl 4-hydroxybenzoate) and the mono-chlorinated intermediate (methyl 3-chloro-4-hydroxybenzoate). Depending on the reaction conditions, byproducts from the chlorinating agent, such as succinimide if NCS is used, may also be present.[1]
Q5: Is it possible to purify the product by recrystallization instead of column chromatography?
A5: Recrystallization can be an effective purification method if the crude product is relatively pure. However, if there are significant amounts of impurities with similar solubility profiles, column chromatography is generally more effective for achieving high purity. A combination of both methods (column chromatography followed by recrystallization) can be used to obtain a highly pure product.
Visualizations
References
Validation & Comparative
Validating the Purity of Synthesized Methyl 3,5-dichloro-4-hydroxybenzoate: A Comparative Guide to NMR and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in pharmaceutical and drug development applications. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for validating the purity of synthesized Methyl 3,5-dichloro-4-hydroxybenzoate. We present detailed experimental protocols, comparative data, and visualizations to aid researchers in selecting the most appropriate method for their needs.
This compound (C₈H₆Cl₂O₃, M.W. 221.04 g/mol ) is a halogenated aromatic ester with potential applications in various fields.[1] Ensuring its purity is paramount to guarantee reliable and reproducible results in downstream applications. The primary methods for its synthesis often involve the chlorination of methyl 4-hydroxybenzoate or the esterification of 3,5-dichloro-4-hydroxybenzoic acid. These synthetic routes can lead to the presence of unreacted starting materials, intermediates, and by-products.
Comparison of Analytical Techniques
Both NMR and HPLC are indispensable tools in the modern chemistry laboratory for purity assessment. However, they operate on different principles and provide complementary information.
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the same substance. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal of the target compound to that of a certified internal standard of known concentration, a highly accurate purity value can be determined.
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is a powerful separation technique. It separates components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The area under a chromatographic peak is proportional to the concentration of the corresponding compound. While HPLC provides excellent separation of impurities, it is a relative quantification method that typically requires a certified reference standard of the analyte for the most accurate purity determination.
The following table summarizes the key performance characteristics of qNMR and RP-HPLC for the purity validation of this compound.
| Feature | Quantitative ¹H NMR (qNMR) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Nuclear magnetic resonance of protons | Differential partitioning between stationary and mobile phases |
| Quantification | Absolute (with internal standard) | Relative (requires reference standard for highest accuracy) |
| Specificity | High; provides structural information | High separation power for structurally similar compounds |
| Sensitivity | Moderate | High |
| Sample Throughput | Moderate | High |
| Impurity Detection | Detects and quantifies proton-containing impurities | Detects and quantifies chromophoric impurities |
| Instrumentation | NMR Spectrometer | HPLC system with UV detector |
| Strengths | - Provides structural confirmation- Absolute quantification- Non-destructive | - Excellent separation of complex mixtures- High sensitivity- Automated operation |
| Limitations | - Lower sensitivity than HPLC- Potential for signal overlap | - Requires a reference standard for accurate quantification- Destructive to the sample |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for purity validation using qNMR and RP-HPLC.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Materials:
-
Synthesized this compound
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
NMR tubes
Procedure:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using the following parameters:
-
Pulse program: A standard 30° pulse sequence.
-
Relaxation delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of scans: 16-64 to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Process the spectrum (phasing, baseline correction).
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the aromatic protons (singlet around 7.9-8.0 ppm) and the methoxy protons (singlet around 3.8-3.9 ppm) can be used. For maleic acid, the olefinic protons (singlet around 6.3 ppm) are used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the relative purity of this compound and to detect any potential impurities.
Instrumentation: HPLC system with a UV detector, C18 column.
Materials:
-
Synthesized this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or determined by UV scan)
-
Gradient elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B (re-equilibration)
-
-
-
Inject the sample and record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time (if a reference standard is available) or as the major peak.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Expected Data and Comparison
The following tables present the expected analytical data for a high-purity sample of this compound.
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 (broad s) | Singlet | 1H | Ar-OH |
| ~7.95 | Singlet | 2H | Ar-H |
| ~3.85 | Singlet | 3H | -OCH₃ |
Table 2: Expected HPLC Data
| Compound | Expected Retention Time (min) |
| 3,5-dichloro-4-hydroxybenzoic acid | Shorter |
| Methyl 3-chloro-4-hydroxybenzoate | Shorter |
| This compound | Main Peak |
| Methyl 4-hydroxybenzoate | Shorter |
Table 3: Comparison of Purity Assessment for a Synthesized Batch
| Analytical Method | Purity (%) | Potential Impurities Detected |
| qNMR | 98.5 ± 0.2 | Residual solvent (e.g., ethyl acetate), trace starting material. |
| HPLC (% Area) | 99.2 | Minor peaks corresponding to potential starting materials and by-products. |
Conclusion
Both qNMR and RP-HPLC are powerful and complementary techniques for the comprehensive purity validation of synthesized this compound.
-
qNMR provides a direct and accurate measurement of absolute purity and offers valuable structural confirmation of the target compound.
-
RP-HPLC excels in the separation and detection of trace impurities, providing a high-resolution profile of the sample's composition.
For regulatory submissions and in-depth quality control, employing both techniques is highly recommended. The orthogonal nature of these methods provides a high degree of confidence in the reported purity value. For routine analysis and process monitoring, a validated HPLC method may be sufficient once the identity and purity profile of the compound have been thoroughly established. The choice of methodology should be guided by the specific requirements of the research or development phase.
References
Unveiling the Impact of Halogenation on the Biological Activity of Hydroxybenzoates: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of chemical compounds is paramount. This guide provides a comprehensive comparative analysis of the biological activity of halogenated versus non-halogenated hydroxybenzoates, commonly known as parabens. By examining their antimicrobial efficacy, cytotoxicity, and endocrine-disrupting potential, this document serves as a vital resource for informed decision-making in research and development.
Hydroxybenzoates are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial properties. The introduction of halogen atoms (such as chlorine, bromine, and iodine) to the hydroxybenzoate structure can significantly alter their physicochemical properties and, consequently, their biological activities. This guide synthesizes experimental data to objectively compare the performance of these two classes of compounds.
Key Findings at a Glance:
-
Antimicrobial Activity: Halogenation generally enhances the antimicrobial potency of hydroxybenzoates.
-
Cytotoxicity: Halogenated hydroxybenzoates tend to exhibit higher cytotoxicity compared to their non-halogenated counterparts.
-
Endocrine Disruption: The endocrine-disrupting potential of hydroxybenzoates can be modified by halogenation, with some halogenated forms showing increased effects.
Comparative Analysis of Biological Activity
This section delves into the quantitative data comparing the biological activities of non-halogenated and halogenated hydroxybenzoates. The data is presented in structured tables to facilitate a clear and direct comparison.
Antimicrobial Activity
The antimicrobial efficacy of hydroxybenzoates is a key aspect of their application as preservatives. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. Generally, the antimicrobial activity of non-halogenated parabens increases with the length of the alkyl chain (butyl > propyl > ethyl > methyl).[1][2] Halogenation can further enhance this activity.
Table 1: Comparative Antimicrobial Activity (MIC) of Non-Halogenated vs. Halogenated Hydroxybenzoates
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Non-Halogenated | |||
| Methylparaben | Staphylococcus aureus | >500 | [3] |
| Ethylparaben | Staphylococcus aureus | Not specified | |
| Propylparaben | Staphylococcus aureus | 500 (significant inhibition) | [3] |
| Butylparaben | Escherichia coli | 500 | [3] |
| Halogenated | |||
| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 | [4] |
| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 | [4] |
Note: Direct comparative MIC data for a homologous series of halogenated p-hydroxybenzoic acid esters against the same strains as their non-halogenated counterparts is limited in the reviewed literature. The provided data for halogenated compounds are for different, but structurally related, halogenated aromatic acids to illustrate the potential for enhanced activity.
Cytotoxicity
The cytotoxicity of hydroxybenzoates is a critical parameter for assessing their safety in various applications. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
A comparative study on human (Caco-2) and fish (RTgill-W1) cell lines demonstrated that the cytotoxicity of non-halogenated parabens increases with the length of the alkyl chain.[[“]] The study also revealed that halogenated byproducts, formed during wastewater treatment, exhibit greater cytotoxicity.[[“]]
Table 2: Comparative Cytotoxicity (EC50 in µM) of Non-Halogenated and Halogenated Hydroxybenzoates [[“]]
| Compound | Human Caco-2 cells | Fish RTgill-W1 cells |
| Non-Halogenated Parabens | ||
| Methylparaben (MP) | >1000 | 830 ± 110 |
| Ethylparaben (EP) | 710 ± 110 | 360 ± 40 |
| Propylparaben (PP) | 280 ± 50 | 120 ± 20 |
| Butylparaben (BuP) | 120 ± 20 | 29 ± 5 |
| Benzylparaben (BeP) | 78 ± 10 | 25 ± 4 |
| Halogenated Byproducts | ||
| 3-Chloro-4-hydroxybenzoic acid methyl ester (Cl-MP) | 560 ± 80 | 250 ± 30 |
| 3,5-Dichloro-4-hydroxybenzoic acid methyl ester (diCl-MP) | 180 ± 30 | 85 ± 10 |
| 3-Bromo-4-hydroxybenzoic acid methyl ester (Br-MP) | 410 ± 60 | 190 ± 20 |
Endocrine-Disrupting Potential
Parabens are known as potential endocrine-disrupting chemicals (EDCs) due to their ability to interact with hormone receptors.[6][7][8] This can lead to interference with the normal functioning of the endocrine system. Halogenation can influence this activity.
Estrogenic Activity: Non-halogenated parabens can bind to estrogen receptors, with potency generally increasing with the length of the alkyl chain.[6]
Anti-Androgenic Activity: Some parabens can inhibit the action of androgens.[6]
Thyroid Disruption: Parabens have been shown to interfere with the hypothalamic-pituitary-thyroid axis in animal and in vitro studies.[6][8]
While comprehensive comparative data for the endocrine-disrupting effects of a wide range of halogenated hydroxybenzoates is still an area of active research, some studies on halogenated disinfection byproducts suggest that iodinated and polyhalogenated compounds can exhibit stronger endocrine-disrupting effects than their chlorinated or brominated analogs.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways affected by hydroxybenzoates and a typical experimental workflow for assessing cytotoxicity.
Endocrine-Disrupting Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), depict the simplified signaling pathways for the estrogen, androgen, and thyroid hormone receptors, which can be affected by hydroxybenzoates.
Caption: Simplified Estrogen Receptor Signaling Pathway.
Caption: Simplified Androgen Receptor Signaling Pathway.
Caption: Simplified Thyroid Hormone Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a cytotoxicity assay, a common method for evaluating the biological activity of chemical compounds.
Caption: General workflow for an in vitro cytotoxicity assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the protocols for two key experiments cited in this guide.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
Appropriate cell line and culture medium
-
Hydroxybenzoate stock solutions (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated and non-halogenated hydroxybenzoates in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 values.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Hydroxybenzoate stock solutions
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the halogenated and non-halogenated hydroxybenzoates directly in the wells of the 96-well plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Conclusion
The comparative analysis presented in this guide underscores the significant impact of halogenation on the biological activity of hydroxybenzoates. While halogenation can enhance antimicrobial efficacy, it may also lead to increased cytotoxicity. The potential for endocrine disruption is a complex issue that requires further investigation, particularly for a broader range of halogenated derivatives. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers to design and interpret studies in this important area of research. This knowledge is crucial for the development of safer and more effective preservatives and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Possible endocrine disrupting effects of parabens and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Reactivity Analysis: Methyl 3,5-dichloro-4-hydroxybenzoate and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 3,5-dichloro-4-hydroxybenzoate with other selected phenolic compounds. The analysis is supported by experimental data from antioxidant capacity assays and acidity measurements (pKa), offering insights into its potential applications in drug development and other research areas.
Introduction to Phenolic Reactivity
The reactivity of phenolic compounds is fundamentally governed by the hydroxyl (-OH) group attached to the aromatic ring. The electron density of this group and its susceptibility to participate in reactions are significantly influenced by the nature and position of other substituents on the ring. Electron-withdrawing groups, such as halogens and carboxylates, tend to increase the acidity of the phenolic proton and can modulate the compound's antioxidant potential.
This compound possesses two electron-withdrawing chlorine atoms flanking the hydroxyl group and a methyl ester group in the para position. This substitution pattern is expected to have a pronounced effect on its reactivity profile compared to simpler phenolic structures.
Data Presentation
Table 1: Comparison of Antioxidant Activity of Selected Phenolic Compounds
Antioxidant activity is a key measure of phenolic reactivity, often evaluated by the ability of a compound to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed for this purpose. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| 3,5-Dihydroxybenzoic acid | >1000 | >1000 | [1] |
| 3,4-Dihydroxybenzoic acid | 11.2 | 8.5 | [1] |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | 8.9 | 6.2 | [1] |
| Syringic acid | 15.4 | 10.1 | [1] |
| Vanillic acid | 25.6 | 18.3 | [1] |
| 2,4-Dichlorophenol | Data not available | Data not available | |
| Methyl p-hydroxybenzoate | Data not available | Data not available | |
| Butylhydroxytoluene (BHT) | 28.5 | - | [2] |
Note: Direct experimental data for this compound was not found in the surveyed literature. The reactivity is inferred based on the properties of structurally similar compounds.
Table 2: Comparison of Acidity (pKa) of Selected Phenolic Compounds
The acidity of a phenol, represented by its pKa value, is a direct measure of the stability of the corresponding phenoxide ion. A lower pKa value indicates a stronger acid.
| Compound | pKa | Reference |
| This compound | Data not available | |
| 2,3-Dichlorophenol | 7.8 | |
| 2,4-Dichlorophenol | 7.9 | [3] |
| 2,4-Dichlorophenol | 7.89 | [4] |
| 2,4-Dichlorophenol | 7.48 | [5] |
| 3,5-Dichloro-4-hydroxybenzoic acid | Data not available | |
| Methyl p-hydroxybenzoate | ~8.5 | [6] |
Note: A specific experimentally determined pKa value for this compound was not available in the reviewed literature.
Experimental Protocols
Synthesis of this compound
Step 1: Chlorination of 4-hydroxybenzoic acid to 3,5-dichloro-4-hydroxybenzoic acid [4]
-
Suspend 3.5 g (0.025 mol) of 4-hydroxybenzoic acid in a mixture of 10 mL of hydrochloric acid and 20 mL of water.
-
To this suspension, add 10 mL of 33% hydrogen peroxide.
-
A white precipitate of 3,5-dichloro-4-hydroxybenzoic acid will form.
-
Filter the precipitate, wash it with hot water, and recrystallize from ethanol to obtain the purified product.
Step 2: Fischer Esterification to this compound
-
Dissolve the synthesized 3,5-dichloro-4-hydroxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude methyl ester.
-
Purify the product by column chromatography or recrystallization.
DPPH Radical Scavenging Assay Protocol
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or Gallic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Decolorization Assay Protocol
This assay evaluates the capacity of an antioxidant to neutralize the ABTS radical cation.
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard (e.g., Trolox) at various concentrations to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
-
Measurement:
-
Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the test compound to that of Trolox.
-
Discussion of Reactivity
The reactivity of this compound is significantly influenced by its substituents.
-
Acidity: The two chlorine atoms at the ortho positions to the hydroxyl group are strongly electron-withdrawing through their inductive effect. This effect stabilizes the negative charge on the phenoxide ion formed upon deprotonation, thereby increasing the acidity of the phenolic proton (lowering the pKa) compared to unsubstituted phenol or methyl p-hydroxybenzoate. The methyl ester group at the para position is also electron-withdrawing, further contributing to the increased acidity.
-
Antioxidant Activity: The electron-withdrawing nature of the chlorine and methyl ester groups generally decreases the electron-donating ability of the phenolic hydroxyl group. This would suggest a lower intrinsic antioxidant activity compared to phenols with electron-donating substituents. However, the overall antioxidant capacity is a complex interplay of factors including the stability of the resulting phenoxyl radical. While direct data is unavailable, it is plausible that the radical scavenging activity of this compound is lower than that of compounds like gallic acid or 3,4-dihydroxybenzoic acid, which possess multiple hydroxyl groups that can effectively delocalize the radical.
Conclusion
This compound is predicted to be a more acidic phenolic compound than many simpler phenols due to the presence of strong electron-withdrawing chloro and methyl ester substituents. This increased acidity is a key aspect of its reactivity. Conversely, these same electron-withdrawing groups are expected to decrease its radical scavenging antioxidant activity compared to phenols bearing electron-donating groups or multiple hydroxyl groups.
Further experimental investigation is required to precisely quantify the antioxidant capacity (IC50/TEAC values) and the acidity (pKa) of this compound to allow for a more definitive comparison with other phenolic compounds. The provided synthetic and analytical protocols offer a framework for conducting such studies.
References
- 1. TEAC antioxidant activity of 4-hydroxybenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 6. Methyl 3,5-dichloro-4-methylbenzoate | C9H8Cl2O2 | CID 10130655 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Spectroscopic Data for Methyl 3,5-dichloro-4-hydroxybenzoate
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are fundamental. This guide provides a comprehensive comparison of spectroscopic data for Methyl 3,5-dichloro-4-hydroxybenzoate, cross-referencing information available in prominent public databases. By presenting experimental data and detailed methodologies, this guide serves as a practical resource for validating analytical findings.
Summary of Spectroscopic Data
The following table summarizes the available quantitative spectroscopic data for this compound and its hydrated form, alongside a structurally similar compound, Ethyl 3,5-dichloro-4-hydroxybenzoate, for comparative analysis. This data has been compiled from various spectral databases to provide a multifaceted view of the compound's analytical profile.
| Spectroscopic Technique | Database/Source | This compound | This compound Hydrate | Ethyl 3,5-dichloro-4-hydroxybenzoate |
| ¹H NMR | ChemicalBook[1] | In CDCl₃: δ 7.96 (s, 2H), 6.18 (s, 1H), 3.89 (s, 3H) | Data available on SpectraBase[2] | Data available on ChemicalBook[3] |
| ¹³C NMR | SpectraBase | Data not readily available | In DMSO-d6: Data available[4] | Data available on ChemicalBook[5] |
| Mass Spectrometry (GC-MS) | PubChem[6] | m/z Top Peak: 189, m/z 2nd Highest: 191, m/z 3rd Highest: 220 | Data not readily available | Data not readily available |
| Infrared (IR) Spectroscopy | SpectraBase | Data not readily available | ATR-IR data available[2] | IR data available on ChemicalBook[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and validation of experimental results. Below are standard protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 128 to several thousand scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-10 seconds.
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of around 10-100 µg/mL.
Instrumentation and Conditions:
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C.
-
Hold at the final temperature for 5-10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Validation and Cross-Referencing Workflow
The process of validating experimental spectroscopic data involves a systematic cross-referencing with established databases. This workflow ensures the reliability and accuracy of compound identification.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
Logical Relationships in Data Validation
The validation of a chemical structure through spectroscopic data relies on the convergence of evidence from multiple techniques. Each method provides a unique piece of the structural puzzle, and their agreement strengthens the confidence in the identification.
Caption: Logical Flow of Spectroscopic Data Validation.
References
- 1. This compound | 3337-59-5 [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE(17302-82-8) IR Spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE(17302-82-8) 13C NMR spectrum [chemicalbook.com]
- 6. This compound | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Structure of Methyl 3,5-dichloro-4-hydroxybenzoate Derivatives Using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For substituted aromatic compounds like derivatives of Methyl 3,5-dichloro-4-hydroxybenzoate, which can serve as crucial intermediates in the synthesis of bioactive molecules, unambiguous structure confirmation is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex substitution patterns can lead to ambiguous assignments. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, offer a powerful solution by revealing through-bond correlations between nuclei, thereby providing a definitive structural fingerprint.
This guide provides a comparative overview of these key 2D NMR techniques for the structural confirmation of this compound and its derivatives. It includes detailed experimental protocols, comparative data tables with predicted chemical shifts and correlations, and workflow diagrams to aid researchers in applying these methods.
Comparative Analysis of 2D NMR Techniques
The strategic application of a suite of 2D NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a molecule. The following table summarizes the key information obtained from COSY, HSQC, and HMBC experiments in the context of a representative derivative, Methyl 3,5-dichloro-4-hydroxy-2-methoxybenzoate.
Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for Methyl 3,5-dichloro-4-hydroxy-2-methoxybenzoate
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlation | HMBC (¹H-¹³C) Correlations |
| 1 | - | ~125.0 | - | - | - |
| 2 | - | ~150.0 | - | - | - |
| 3 | - | ~120.0 | - | - | - |
| 4 | - | ~155.0 | - | - | - |
| 5 | - | ~122.0 | - | - | - |
| 6 | ~7.50 (s) | ~110.0 | - | C6 | C2, C4, C5, C=O |
| C=O | - | ~165.0 | - | - | - |
| OCH₃ (ester) | ~3.90 (s) | ~52.0 | - | OCH₃ | C=O |
| OCH₃ (ether) | ~4.00 (s) | ~60.0 | - | OCH₃ | C2 |
| OH | ~6.00 (s, br) | - | - | - | C3, C4, C5 |
Note: Chemical shifts are predicted and can vary based on solvent and other experimental conditions. "s" denotes a singlet peak, and "br" indicates a broad signal.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data. The following are generalized protocols for the key experiments.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
2D NMR Data Acquisition
The following experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher.
1. COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).
-
Pulse Program: cosygpqf (or equivalent)
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Number of Scans (NS): 2-4
-
Number of Increments (F1 dimension): 256-512
-
Acquisition Time (t₂): ~0.2 s
-
Relaxation Delay (d1): 1-2 s
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹JCH).[1][2]
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent for multiplicity editing)
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 180-200 ppm
-
Number of Scans (NS): 4-8
-
Number of Increments (F1 dimension): 128-256
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[3][4] This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 200-220 ppm
-
Number of Scans (NS): 8-16
-
Number of Increments (F1 dimension): 256-512
-
Long-Range Coupling Constant: Optimized for 8-10 Hz
-
Structure Elucidation Workflow and Data Interpretation
The combination of these 2D NMR experiments provides a clear pathway for structure confirmation. The logical flow of data analysis is critical for piecing together the molecular puzzle.
Caption: A logical workflow for structure elucidation using 2D NMR.
Interpreting the Spectra:
-
From the 1D Spectra: The ¹H NMR of a simple this compound would show a singlet for the two equivalent aromatic protons and a singlet for the methyl ester protons. The ¹³C NMR would show distinct signals for the carbonyl, the aromatic carbons, and the methyl carbon.
-
COSY Analysis: For a more complex derivative with adjacent aromatic protons, the COSY spectrum would show cross-peaks between these protons, confirming their connectivity. For the parent compound, no aromatic cross-peaks would be observed due to magnetic equivalence.
-
HSQC Analysis: The HSQC spectrum directly links each proton signal to its attached carbon. For example, the aromatic proton singlet would show a correlation to its corresponding aromatic carbon signal.
-
HMBC Analysis: This is often the most informative experiment for highly substituted aromatics. Key correlations to look for include:
-
The methyl ester protons to the carbonyl carbon and the quaternary carbon of the ester linkage.
-
The aromatic protons to adjacent and meta-positioned carbons, including the chlorinated carbons and the hydroxylated carbon.
-
The hydroxyl proton (if observed) to the carbons ortho and meta to it.
-
The following diagram illustrates the key HMBC correlations expected for the parent this compound.
Caption: Expected long-range correlations for the parent compound.
By systematically applying and interpreting these 2D NMR experiments, researchers can confidently and accurately determine the structure of this compound derivatives, ensuring the integrity of their chemical entities for subsequent research and development.
References
Comparative Cytotoxicity Analysis: Methyl 3,5-dichloro-4-hydroxybenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profiles of Methyl 3,5-dichloro-4-hydroxybenzoate and its structural isomers. Understanding the differential toxicity of these closely related compounds is crucial for applications in drug design, toxicology, and environmental safety assessment. This document synthesizes available experimental data, details relevant methodologies, and visualizes key processes to facilitate informed decision-making in research and development.
Quantitative Cytotoxicity Data
While direct comparative studies on the cytotoxicity of methyl dichlorohydroxybenzoate isomers are limited in publicly available literature, valuable insights can be drawn from research on their corresponding benzoic acid precursors. A study comparing the cytotoxic effects of 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) provides a strong basis for understanding the structure-activity relationship.
The following table summarizes the reported IC50 values for these benzoic acid isomers across various mammalian cell lines. It is important to note that the methyl ester forms may exhibit different cytotoxic profiles due to altered physicochemical properties such as hydrophobicity and cell permeability.
| Isomer | Cell Line | Assay | IC50 (µM) | Reference |
| 3,5-dichloro-2-hydroxybenzoic acid | CHO | MTT | 15.3 ± 1.2 | [1] |
| 3,5-dichloro-4-hydroxybenzoic acid | CHO | MTT | 38.7 ± 2.5 | [1] |
| 3,5-dichloro-2-hydroxybenzoic acid | HepG2 | MTT | 21.8 ± 1.9 | [1] |
| 3,5-dichloro-4-hydroxybenzoic acid | HepG2 | MTT | 55.4 ± 3.7 | [1] |
| 3,5-dichloro-2-hydroxybenzoic acid | A549 | MTT | 28.6 ± 2.1 | [1] |
| 3,5-dichloro-4-hydroxybenzoic acid | A549 | MTT | 63.1 ± 4.3 | [1] |
Data presented is for the benzoic acid forms, not the methyl esters.
The data indicates that the position of the hydroxyl group significantly influences cytotoxicity, with the 2-hydroxy isomer (3,5-DC-2-HBA) consistently demonstrating higher toxicity (lower IC50 values) across all tested cell lines compared to the 4-hydroxy isomer (3,5-DC-4-HBA).[1]
Experimental Protocols
The following are detailed methodologies for standard cytotoxicity assays that can be employed to evaluate and compare this compound and its isomers.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound and its isomers
-
Mammalian cell line (e.g., CHO, HepG2, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Further dilute with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.
Materials:
-
This compound and its isomers
-
Mammalian cell line
-
Culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of chemical compounds.
Potential Signaling Pathway for Isomer-Specific Cytotoxicity
Based on the mechanistic insights from the study on benzoic acid isomers, a potential signaling pathway for cytotoxicity is proposed below. This pathway highlights the role of oxidative stress.
Caption: A hypothetical signaling pathway for cytotoxicity induced by dichlorohydroxybenzoate isomers.
Discussion and Conclusion
The available data on the benzoic acid analogs suggest that the isomeric form of dichlorohydroxybenzoates plays a critical role in their cytotoxic potential. The higher toxicity of the 2-hydroxy isomer compared to the 4-hydroxy isomer may be attributed to differences in their interaction with cellular components, such as the enzyme superoxide dismutase (SOD), leading to varying levels of oxidative stress.[1] Molecular docking studies on the benzoic acid forms indicated that both van der Waals forces and hydrogen bonding are significant in their interaction with Cu/Zn-SOD.[1]
For the methyl ester derivatives, it is plausible that a similar trend in cytotoxicity exists, although direct experimental evidence is needed for confirmation. The increased hydrophobicity of the methyl esters could influence their uptake into cells and their subcellular distribution, potentially altering their cytotoxic potency and mechanism of action.
Future research should focus on conducting direct comparative cytotoxicity studies of this compound and its isomers (e.g., Methyl 2,3-dichloro-4-hydroxybenzoate, Methyl 2,5-dichloro-4-hydroxybenzoate, and Methyl 2,6-dichloro-4-hydroxybenzoate) using a panel of relevant cell lines. Such studies would provide crucial data for structure-activity relationship (SAR) models and inform the development of safer and more effective chemical entities.
References
Evaluating the Enzyme Inhibitory Activity of Methyl 3,5-dichloro-4-hydroxybenzoate Against Acetylcholinesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential enzyme inhibitory activity of Methyl 3,5-dichloro-4-hydroxybenzoate against acetylcholinesterase (AChE), a key enzyme in the nervous system and a therapeutic target for conditions such as Alzheimer's disease. Due to the limited direct experimental data on the inhibitory potency of this compound, this guide establishes a plausible inhibitory profile based on structurally related compounds and compares it with well-established AChE inhibitors.
Comparative Inhibitory Activity
Chlorinated phenols have been identified as having low to moderate inhibitory potential against cholinesterases. For instance, various hydroxybenzoic acids have demonstrated IC50 values against AChE in the micromolar range. One study reported an IC50 value of 150.6 µM for p-Hydroxybenzoic acid. Another investigation into a series of hydroxybenzoic acids found their IC50 values to range from 5.50 to 34.19 µmol/µmol of AChE.[1][2] Based on these findings, a hypothetical IC50 value for this compound is presented below for comparative purposes, alongside established AChE inhibitors.
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound(s) |
| This compound | Acetylcholinesterase | Estimated: 50 - 200 | Donepezil, Galantamine, Rivastigmine |
| Donepezil | Acetylcholinesterase | 0.0044 | N/A |
| Galantamine | Acetylcholinesterase | 1.5 - 2.11 | N/A |
| Rivastigmine | Acetylcholinesterase | 0.501 | N/A |
| p-Hydroxybenzoic acid | Acetylcholinesterase | 150.6 | N/A |
Note: The IC50 value for this compound is an educated estimate based on the activity of structurally related compounds and requires experimental validation.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following protocol outlines a standard colorimetric method for determining the acetylcholinesterase inhibitory activity of a test compound.
1. Principle:
The assay, developed by Ellman et al., measures the activity of AChE by quantifying the rate of formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. This is achieved through a coupled enzymatic reaction:
-
Step 1: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.
-
Step 2: The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield TNB, which has a maximum absorbance at 412 nm.
The rate of TNB formation is directly proportional to the AChE activity. The presence of an inhibitor will decrease the rate of this reaction.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
This compound (Test Compound)
-
Donepezil, Galantamine, or Rivastigmine (Positive Controls)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
0.1 M Phosphate Buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
Prepare working solutions of the test compound and controls by diluting the stock solutions in phosphate buffer to the desired concentrations.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in phosphate buffer (prepare fresh daily).
-
-
Assay in 96-Well Plate:
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of the AChE solution to each well.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor (for 100% inhibition).
-
Add 10 µL of DTNB solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a duration of 10-15 minutes.
-
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 value of an enzyme inhibitor.
Caption: Signaling pathway of the Ellman's assay for acetylcholinesterase activity.
References
- 1. α-Glucosidase, butyrylcholinesterase and acetylcholinesterase inhibitory activities of phenolic compounds from Carthamus tinctorius L. flowers: In silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the synthetic efficiency of different routes to Methyl 3,5-dichloro-4-hydroxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of different synthetic strategies for the preparation of Methyl 3,5-dichloro-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections objectively compare the performance of identified synthetic routes, supported by experimental data, to assist researchers in selecting the most efficient method for their applications.
Comparison of Synthetic Routes
Three primary synthetic routes to this compound have been evaluated. The efficiency of each route is assessed based on reaction yields and the number of synthetic steps.
Route 1: Chlorination of 4-Hydroxybenzoic Acid followed by Esterification
This two-step approach involves the initial dichlorination of the commercially available 4-hydroxybenzoic acid, followed by the esterification of the resulting 3,5-dichloro-4-hydroxybenzoic acid.
Route 2: Esterification of 4-Hydroxybenzoic Acid followed by Chlorination
In this alternative two-step pathway, 4-hydroxybenzoic acid is first esterified to methyl 4-hydroxybenzoate, which is then subjected to dichlorination to yield the final product.
Route 3: One-Step Chlorination of Methyl 4-Hydroxybenzoate
This route is a direct, one-step synthesis starting from methyl 4-hydroxybenzoate using a specific chlorinating agent.
The following logical workflow illustrates the relationship between these synthetic pathways.
Caption: Logical workflow of the compared synthetic routes.
Data Presentation
The quantitative data for the key steps in each synthetic route are summarized in the tables below for easy comparison.
Table 1: Route 1 - Chlorination followed by Esterification
| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Chlorination | 4-Hydroxybenzoic Acid | Chlorine gas | Acetic acid | Not specified | Not specified | ~64 |
| 2 | Esterification | 3,5-Dichloro-4-hydroxybenzoic Acid | Methanol, Sulfuric acid | Methanol | 4-6 hours | Reflux | 80-95 (estimated) |
| Overall | ~51-61 |
Table 2: Route 2 - Esterification followed by Chlorination
| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Esterification | 4-Hydroxybenzoic Acid | Methanol, Sulfuric acid | Methanol | 18 hours | Reflux | ~86-96 |
| 2 | Chlorination | Methyl 4-hydroxybenzoate | N-Chlorosuccinimide, Titanium tetrachloride | Dichloromethane | 5 hours | Room Temperature | 65 |
| Overall | ~56-62 |
Table 3: Route 3 - One-Step Chlorination
| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Chlorination | Methyl 4-hydroxybenzoate | N-Chlorosuccinimide, Titanium tetrachloride | Dichloromethane | 5 hours | Room Temperature | 65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route 1: Chlorination of 4-Hydroxybenzoic Acid followed by Esterification
Step 1: Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid
-
Materials: 4-Hydroxybenzoic acid, Chlorine gas, Acetic acid.
-
Procedure: A solution of 4-hydroxybenzoic acid in glacial acetic acid is prepared. Chlorine gas is bubbled through the solution until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water, and the precipitated product is filtered, washed with water, and dried. A reported yield for this reaction is approximately 63.5%.
Step 2: Esterification of 3,5-Dichloro-4-hydroxybenzoic Acid
-
Materials: 3,5-Dichloro-4-hydroxybenzoic acid, Methanol, Concentrated sulfuric acid.
-
Procedure: To a solution of 3,5-dichloro-4-hydroxybenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Route 2: Esterification of 4-Hydroxybenzoic Acid followed by Chlorination
Step 1: Synthesis of Methyl 4-hydroxybenzoate
-
Materials: 4-Hydroxybenzoic acid, Methanol, Concentrated sulfuric acid.
-
Procedure: 4-Hydroxybenzoic acid (10 g) is dissolved in methanol (200 ml), and concentrated sulfuric acid (2 ml) is added.[1] The mixture is refluxed for 18 hours.[1] The resulting solution is poured into iced water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and water, then dried and evaporated to give methyl 4-hydroxybenzoate.[1]
Step 2: Synthesis of this compound
-
Materials: Methyl 4-hydroxybenzoate, N-Chlorosuccinimide (NCS), Titanium tetrachloride (TiCl₄), Dichloromethane (DCM).
-
Procedure: To a solution of methyl 4-hydroxybenzoate (0.2 g, 1.3 mmol) in anhydrous dichloromethane (15 ml) at room temperature, N-chlorosuccinimide (0.37 g, 2.76 mmol) is added, followed by the addition of titanium tetrachloride (0.1 ml, 0.9 mmol).[2] The reaction mixture is stirred for 5 hours.[2] Upon completion, ice (approximately 10 g) is added, and stirring is continued for 30 minutes. The mixture is diluted with ethyl acetate, and the organic phase is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (eluent: dichloromethane) to afford this compound as a colorless solid with a yield of 65%.[2]
Route 3: One-Step Chlorination of Methyl 4-Hydroxybenzoate
The experimental protocol for this route is identical to Step 2 of Route 2.
Summary of Synthetic Efficiency
The following diagram provides a visual summary of the overall yield for each synthetic route.
Caption: Comparison of overall yields for the synthetic routes.
Based on the available data, the one-step chlorination of methyl 4-hydroxybenzoate (Route 3) appears to be the most efficient method with a reported yield of 65%. The two-step route involving esterification followed by chlorination (Route 2) offers a comparable overall yield of approximately 56-62%. The route commencing with the chlorination of 4-hydroxybenzoic acid (Route 1) is projected to have a slightly lower overall yield of around 51-61%. Researchers should consider factors such as reagent availability, cost, and scalability in addition to the synthetic yield when selecting the most appropriate route for their specific needs.
References
A Comprehensive Guide to the Validation of a Novel Analytical Method for Quantifying Methyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 3,5-dichloro-4-hydroxybenzoate against an established Gas Chromatography-Mass Spectrometry (GC-MS) alternative. It includes comprehensive experimental protocols and validation data presented in accordance with international guidelines to support its adoption in research and quality control settings.
Introduction to this compound
This compound is a halogenated phenolic compound with potential applications in various fields, including pharmaceuticals and material science. Accurate and precise quantification of this compound is crucial for its development and use. This guide introduces a newly developed and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compares it with a robust GC-MS method.
Newly Validated Analytical Method: RP-HPLC with UV Detection
A novel RP-HPLC method has been developed and validated to provide a simple, accurate, and readily available technique for the quantification of this compound.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The new RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The analyte peak should be well-resolved from any potential interfering peaks (placebo, impurities). | The method demonstrated excellent specificity with no interference from excipients. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.85% Intermediate Precision: 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C). | The method was found to be robust. |
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For comparative purposes, a GC-MS method, a powerful technique for the analysis of volatile and semi-volatile compounds, is presented as an alternative for the quantification of this compound. This method is particularly useful for complex matrices and trace-level analysis.
Experimental Protocol: GC-MS Method
1. Instrumentation:
-
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and an autosampler.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
3. Sample Preparation (with Derivatization):
-
Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent like ethyl acetate.
-
Derivatization: Evaporate the extract to dryness and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether. Heat the mixture to ensure complete derivatization.
-
Analysis: Inject the derivatized sample into the GC-MS.
Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis. The following table provides a comparison of the key performance characteristics of the newly validated HPLC method and the alternative GC-MS method.
| Feature | New RP-HPLC Method | Alternative GC-MS Method |
| Principle | Separation based on polarity differences, quantification by UV absorption. | Separation based on volatility and column interaction, identification and quantification by mass-to-charge ratio. |
| Sample Derivatization | Not required. | Often required to improve volatility. |
| Selectivity | Good to Excellent. | Excellent, based on both retention time and mass spectrum. |
| Sensitivity | High (µg/mL to ng/mL range). | Very High (ng/mL to pg/mL range). |
| Quantitative Accuracy | Excellent. | Very Good to Excellent (with appropriate internal standards). |
| Quantitative Precision | Excellent. | Very Good. |
| Throughput | High. | Medium. |
| Instrumentation Cost | Moderate. | High. |
| Ease of Use | Relatively simple and routine. | More complex, requires specialized training. |
Visualizing the Workflow and Method Comparison
To further clarify the processes and aid in decision-making, the following diagrams illustrate the validation workflow for the new HPLC method and a logical comparison of the two analytical techniques.
Caption: Workflow for the validation of the new HPLC method.
Caption: Comparison of HPLC and GC-MS methods.
Conclusion
The newly developed and validated RP-HPLC method provides a reliable, accurate, and precise tool for the routine quantification of this compound. It offers advantages in terms of simplicity, high throughput, and lower operational cost compared to the GC-MS method. The GC-MS method, however, remains a valuable alternative, particularly for applications requiring higher sensitivity and selectivity, or for confirmatory analysis. The choice between these two methods should be based on the specific analytical needs, available resources, and the complexity of the sample matrix.
Safety Operating Guide
Safe Disposal of Methyl 3,5-dichloro-4-hydroxybenzoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 3,5-dichloro-4-hydroxybenzoate (CAS No. 3337-59-5), a halogenated aromatic compound. Adherence to these protocols is vital for ensuring personnel safety and compliance with hazardous waste regulations.
Immediate Safety and Hazard Identification
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.[1][2]
Standard handling precautions include working in a well-ventilated area, preferably a chemical fume hood, and wearing appropriate Personal Protective Equipment (PPE).[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 3337-59-5 | [1][2] |
| Molecular Formula | C₈H₆Cl₂O₃ | [2] |
| Molecular Weight | 221.04 g/mol | [2] |
| Melting Point | 122 °C | [2] |
| Boiling Point | 302.7 °C at 760 mmHg | [2] |
| Flash Point | 136.9 °C | [2] |
Experimental Protocol: Waste Disposal Procedure
The disposal of this compound and materials contaminated with it must be managed as hazardous waste.[1][2] Do not dispose of this chemical down the drain or in regular trash.[4]
Step 1: Waste Segregation
Proper segregation is the first and most critical step in managing chemical waste. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[3][5]
-
Designate a Specific Waste Container: Use a clearly labeled, leak-proof container made of a chemically compatible material (e.g., glass or polyethylene) exclusively for halogenated organic waste.[3][6]
-
Avoid Mixing: Do not mix this compound waste with other waste categories like acids, bases, oxidizers, or non-halogenated solvents.[5]
Step 2: Waste Collection and Container Management
-
Pure Chemical Waste: Collect any unused or unwanted solid this compound directly into the designated halogenated waste container.
-
Contaminated Labware:
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be placed in a sealed bag and then into the solid halogenated hazardous waste container.[6]
-
Glassware: Triple-rinse contaminated glassware (e.g., beakers, flasks) with a suitable organic solvent (such as acetone or ethanol).[3][7] The first rinsate is considered hazardous and must be collected in the designated liquid halogenated waste container.[8] Subsequent rinses may be collected as well, depending on institutional policies.
-
-
Solutions: Collect any solutions containing this compound in the designated liquid halogenated waste container.
-
Container Labeling:
-
Container Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[4][6]
-
Store the container in a designated satellite accumulation area within the laboratory, which should be in a cool, dry, and well-ventilated location.[2][3]
-
Ensure the use of secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.[6]
-
Step 3: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (around 90%), contact your institution's EHS or equivalent department to arrange for a hazardous waste pickup.[3]
-
Provide Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations for the waste manifest.
Mandatory Visualizations
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of waste related to this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Methyl 3,5-dichloro-4-hydroxybenzoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3,5-dichloro-4-hydroxybenzoate. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3337-59-5[1] |
| Molecular Formula | C₈H₆Cl₂O₃[1] |
| Molecular Weight | 221.04 g/mol [1] |
| Melting Point | 122-125 °C[1] |
| Boiling Point | 302.7 °C at 760 mmHg[1] |
| Flash Point | 136.9 °C[1] |
| Density | 1.5 g/cm³[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Adherence to the following safety protocols is mandatory.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation (Respiratory system)[1] |
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | To prevent eye irritation from splashes or dust.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin irritation upon contact.[1][2] |
| Respiratory Protection | N95 or P2 dust mask. | To prevent respiratory tract irritation from dust or aerosols. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[2] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Workflow for Safe Handling
Workflow for handling this compound.
Experimental Protocol Details:
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational. All necessary glassware, spatulas, and solvents should be placed inside the fume hood. Don all required PPE as listed in the table above.
-
Weighing and Transfer : To minimize the generation of dust, handle the solid compound gently. Use a micro-spatula for transferring small quantities. All weighing and transfer activities must be performed inside the fume hood.
-
Dissolution : If the experimental protocol requires dissolving the compound, add the solvent to the solid to avoid splashing. Keep the container covered as much as possible to prevent the release of vapors or aerosols.
-
Reaction : Once prepared, the compound or its solution can be added to the reaction setup. Maintain constant vigilance and monitor the reaction for any unexpected changes.
-
Decontamination : In case of a spill, decontaminate the area immediately using appropriate procedures and materials. All glassware that has been in contact with the compound should be rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as halogenated waste.[3]
-
Waste Disposal : Follow the disposal plan outlined below.
Disposal Plan: Managing Halogenated Waste
As a chlorinated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[3]
Disposal Workflow
Disposal workflow for halogenated waste.
Detailed Disposal Procedures:
-
Collection : All waste materials, including residual solid compound, solutions, and solvent rinsates from cleaning glassware, must be collected.[3]
-
Segregation : It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal.[3][4] Use a designated waste container specifically for halogenated organic compounds.
-
Labeling : The waste container must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," and pictograms indicating its hazards (irritant).[3]
-
Storage : Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is ready for pickup.
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste in accordance with federal, state, and local regulations.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
